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  • Product: benzyl N-[1-(aminomethyl)cyclopentyl]carbamate
  • CAS: 1352999-72-4

Core Science & Biosynthesis

Foundational

A Technical Guide to the ¹H and ¹³C NMR Characterization of Benzyl N-[1-(aminomethyl)cyclopentyl]carbamate

For Researchers, Scientists, and Drug Development Professionals Abstract This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characterization o...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of benzyl N-[1-(aminomethyl)cyclopentyl]carbamate. As a molecule incorporating a benzyl carbamate protecting group and a substituted cyclopentyl moiety, its structural elucidation via NMR is critical for confirming identity, purity, and for further use in synthetic applications, particularly in drug development. This document details the theoretical basis for the expected chemical shifts and coupling patterns, outlines a detailed experimental protocol for acquiring high-quality NMR data, and presents a thorough interpretation of the resulting spectra.

Introduction

Benzyl N-[1-(aminomethyl)cyclopentyl]carbamate is a key intermediate in medicinal chemistry, often synthesized to introduce a constrained aminomethylcyclopentyl scaffold into a target molecule. The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for primary amines due to its stability under various reaction conditions and its facile removal via hydrogenolysis.[1] Accurate structural verification of this intermediate is paramount to ensure the integrity of subsequent synthetic steps. NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules in solution.[2] This guide will serve as a detailed reference for the complete ¹H and ¹³C NMR characterization of this compound.

Molecular Structure and Expected NMR Features

The structure of benzyl N-[1-(aminomethyl)cyclopentyl]carbamate presents several distinct proton and carbon environments that will give rise to a characteristic set of signals in the NMR spectra.

G cluster_benzyl Benzyl Group cluster_carbamate Carbamate Linker cluster_cyclopentyl Cyclopentyl Ring Phenyl-H (7.3-7.4 ppm) Phenyl-H (7.3-7.4 ppm) Benzyl-CH2 (~5.1 ppm) Benzyl-CH2 (~5.1 ppm) Phenyl-H (7.3-7.4 ppm)->Benzyl-CH2 (~5.1 ppm) No Coupling NH (4.8-5.2 ppm) NH (4.8-5.2 ppm) Aminomethyl-CH2 (~3.2 ppm) Aminomethyl-CH2 (~3.2 ppm) NH (4.8-5.2 ppm)->Aminomethyl-CH2 (~3.2 ppm) J-coupling (may be broad) Cyclopentyl-H (α, 1.8-2.0 ppm) Cyclopentyl-H (α, 1.8-2.0 ppm) Cyclopentyl-H (β, 1.5-1.7 ppm) Cyclopentyl-H (β, 1.5-1.7 ppm) Cyclopentyl-H (α, 1.8-2.0 ppm)->Cyclopentyl-H (β, 1.5-1.7 ppm) Vicinal Coupling

Caption: Expected ¹H NMR signal relationships and approximate chemical shifts.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide a single peak for each chemically non-equivalent carbon atom in the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
Carbamate C=O~156The carbonyl carbon of the carbamate group is typically found in this downfield region. [3]
Phenyl C (ipso)~136The aromatic carbon directly attached to the benzylic CH₂ group.
Phenyl C (ortho, meta, para)127 - 129The remaining five aromatic carbons of the benzyl group. [4]
Benzyl-CH₂~67The benzylic carbon is deshielded by the adjacent oxygen atom. [5]
Quaternary Cyclopentyl C~60The carbon of the cyclopentyl ring bonded to the aminomethyl group. Its chemical shift is influenced by the substituent.
Aminomethyl-CH₂~48The carbon of the aminomethyl linker adjacent to the carbamate nitrogen.
Cyclopentyl-CH₂ (α)~35The two equivalent methylene carbons adjacent to the quaternary carbon. [6][7]
Cyclopentyl-CH₂ (β)~24The two equivalent methylene carbons beta to the quaternary carbon. [6][7]

Trustworthiness and Self-Validating Protocols

The protocols described herein are designed to be self-validating. The use of an internal standard (TMS) ensures accurate chemical shift referencing. The combination of ¹H and ¹³C NMR, along with 2D techniques such as COSY and HSQC (if necessary for complex spectra), provides a robust method for unambiguous structure confirmation. The predicted chemical shifts are based on established principles of NMR spectroscopy and data from analogous structures, providing a reliable framework for spectral interpretation.

Conclusion

The ¹H and ¹³C NMR characterization of benzyl N-[1-(aminomethyl)cyclopentyl]carbamate provides a detailed spectroscopic signature that is essential for its identification and quality control. By following the outlined experimental protocols and utilizing the provided spectral analysis guide, researchers can confidently verify the structure of this important synthetic intermediate. The distinct signals for the benzyl, carbamate, and cyclopentyl moieties, when correctly assigned, offer unambiguous proof of the compound's identity.

References

  • Roberts, J. D., et al. "Nuclear magnetic resonance spectroscopy. Carbon-13 chemical shifts of methycyclopentanes, cyclopentanols, and cyclopentyl acetates." Journal of the American Chemical Society. [Link]

  • "Direct Synthesis of Benzylic Carbamates. SUPPORTING INFORMATION." Royal Society of Chemistry. [Link]

  • "Substituted benzyl N-phenylcarbamates – their solvolysis and inhibition activity to acetylcholinesterase and butyrylcholinesterase." Arkivoc. [Link]

  • "NMR Spectroscopy :: 1H NMR Chemical Shifts." Organic Chemistry Data. [Link]

  • "C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane." Doc Brown's Chemistry. [Link]

  • "Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers." PMC. [Link]

  • "Octyl benzylcarbamate - Optional[13C NMR] - Chemical Shifts." SpectraBase. [Link]

  • "Stability and Reactivity of Cyclopentane Nucleoside Analogs in 98% w/w Sulfuric Acid." Life. [Link]

  • "cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of..." Doc Brown's Chemistry. [Link]

  • "The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues." PMC. [Link]

  • "Chemical shifts for 13 C NMR peaks of cyclopentene (CP) and polypentenamer (PCP)." ResearchGate. [Link]

  • "Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes." PMC. [Link]

  • "How to Interpret NMR Spectroscopy Results: A Beginner's Guide." AZoOptics. [Link]

  • "Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with N-H Functional Group." R Discovery. [Link]

  • "A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation." Indian Journal of Advances in Chemical Science. [Link]

  • "13C NMR spectroscopy • Chemical shift." Unknown Source. [Link]

  • "NMR-Based Carbamate Decomposition Constants of Linear Primary Alkanolamines for CO2 Capture." ResearchGate. [Link]

  • "The portions of the ¹H NMR spectra of the most active carbamates as selective BChE inhibitors were compared." ResearchGate. [Link]

  • "NMR-Based Carbamate Decomposition Constants of Linear Primary Alkanolamines for CO2 Capture." ACS Publications. [Link]

  • "Exchangeable Protons in NMR—Friend or Foe?" ACD/Labs. [Link]

  • "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow." Organic Process Research & Development. [Link]

  • "NMR-based carbamate decomposition constants of linear primary alkanolamines for CO2 capture." SciSpace. [Link]

  • "NMR Spectroscopy :: 6-CMR-4 13C Chemical Shift Effects on sp2 and sp Carbons." Organic Chemistry Data. [Link]

  • "Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate." ResearchGate. [Link]

  • "13C NMR Chemical Shifts." Oregon State University. [Link]

  • "Effect of solvent nature on the position of signals of NH protons (Δδ...)." ResearchGate. [Link]

  • "1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN." Unknown Source. [Link]

  • "1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)..." ResearchGate. [Link]

  • "Benzyl carbamate." Wikipedia. [Link]

  • "Synthesis of Benzyl carbamate." PrepChem.com. [Link]

  • "Cbz-Protected Amino Groups." Organic Chemistry Portal. [Link]

  • "Efficient carbamate synthesis.

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Exploratory

The Strategic Role of Cyclopentane-Constrained Scaffolds in Modern Peptidomimetic Drug Discovery

An In-depth Technical Guide for Drug Development Professionals Abstract: The transition from native peptides to clinically viable drugs is fraught with challenges, primarily due to poor metabolic stability and conformati...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract: The transition from native peptides to clinically viable drugs is fraught with challenges, primarily due to poor metabolic stability and conformational flexibility. Peptidomimetics offer a robust solution by emulating the structure and function of peptides while overcoming their inherent limitations. This guide provides a detailed exploration of cyclopentane-constrained amino acids as superior scaffolds in this endeavor. We will dissect the strategic rationale for their use, provide detailed synthetic and analytical protocols, and illustrate their application in targeting protein-protein interactions (PPIs). This document serves as a technical resource for researchers and scientists dedicated to advancing the frontier of peptidomimetic drug development.

Part 1: The Foundational Imperative for Conformational Constraint in Peptidomimetics

Peptides are exquisite signaling molecules, yet their therapeutic potential is often hindered by rapid proteolytic degradation and a high degree of conformational freedom, which leads to reduced receptor affinity and selectivity. The core principle of peptidomimetic design is to retain the essential pharmacophoric elements of a native peptide within a non-peptidic, more drug-like scaffold.

Conformational constraint is a key strategy in this process. By locking the bioactive conformation, we can significantly enhance binding affinity, increase selectivity for the target receptor, and improve metabolic stability by shielding susceptible peptide bonds. The cyclopentane ring is an exemplary scaffold for inducing such constraints. Its rigid, five-membered ring structure effectively limits the torsional angles of the amino acid backbone, mimicking the secondary structures of peptides, such as β-turns and α-helices, which are often crucial for biological recognition.

Why the Cyclopentane Scaffold? A Rationale

The choice of a cyclopentane ring is not arbitrary. It offers a unique combination of rigidity and synthetic accessibility. Unlike more flexible acyclic linkers or more rigid aromatic systems, the puckered nature of the cyclopentane ring allows for the precise spatial orientation of substituents (the amino and carboxyl groups), enabling a fine-tuned mimicry of natural amino acid side-chain projections. This structural pre-organization minimizes the entropic penalty upon binding to a target, a key factor in achieving high-affinity interactions.

The specific scaffold we will examine in detail is based on the 1-amino-cyclopentanecarboxylic acid backbone, a versatile building block for creating dipeptide mimics. A protected form, such as Benzyl N-[1-(aminomethyl)cyclopentyl]carbamate, serves as a practical starting point in solid-phase peptide synthesis (SPPS), where the carbamate acts as a stable protecting group for the amine functionality.

Part 2: Synthesis and Integration of Cyclopentane-Constrained Amino Acids

The successful application of these scaffolds hinges on robust and scalable synthetic methodologies. Here, we detail a proven protocol for the synthesis of a protected cyclopentane amino acid derivative, a crucial step before its incorporation into a larger peptidomimetic sequence.

Experimental Protocol: Synthesis of Boc-Protected 1-Aminocyclopentanecarboxylic Acid

This protocol outlines the synthesis of a Boc-protected cyclopentane amino acid, a common precursor for peptidomimetic assembly. The Boc (tert-butyloxycarbonyl) group is a widely used amine protecting group, stable under many reaction conditions but easily removable with acid.

Materials:

  • 1-Aminocyclopentanecarboxylic acid

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolution: Dissolve 1-aminocyclopentanecarboxylic acid in a 1:1 mixture of dioxane and 1M NaOH solution. Cool the mixture to 0°C in an ice bath.

  • Protection Reaction: Add (Boc)₂O portion-wise to the stirred solution over 30 minutes, ensuring the temperature remains below 5°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Extraction:

    • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Wash the remaining aqueous solution with ethyl acetate to remove unreacted (Boc)₂O.

    • Acidify the aqueous layer to a pH of 2-3 with 1M HCl at 0°C.

    • Extract the product into ethyl acetate (3x).

  • Purification:

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Recrystallize the product from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain pure Boc-1-aminocyclopentanecarboxylic acid.

Validation:

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected mass and spectral data should align with the target molecule.

Workflow for Peptidomimetic Assembly

The synthesized building block can be incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS) techniques.

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_purification Purification & Analysis Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection Resin->Deprotection Piperidine Coupling 3. Coupling of Cyclopentane AA Deprotection->Coupling Boc-Cyclo-AA, HBTU/DIEA Capping 4. Capping (Optional) Coupling->Capping Acetic Anhydride Cycle 5. Repeat Cycle Coupling->Cycle Next AA Capping->Cycle Cycle->Deprotection Iterate Cleavage 6. Cleavage & Deprotection Cycle->Cleavage Final Cycle HPLC 7. RP-HPLC Purification Cleavage->HPLC TFA Cocktail Analysis 8. LC-MS & NMR Analysis HPLC->Analysis

Caption: Standard workflow for incorporating a protected cyclopentane amino acid into a peptide sequence using SPPS.

Part 3: Case Study: Targeting Protein-Protein Interactions (PPIs)

One of the most challenging areas in drug discovery is the inhibition of protein-protein interactions (PPIs). The large, flat interfaces involved are notoriously difficult to target with traditional small molecules. Peptidomimetics containing constrained scaffolds are ideally suited for this task.

Mimicking β-Turns to Inhibit PPIs

The β-turn is a common secondary structure motif crucial for molecular recognition at PPI interfaces. The cyclopentane scaffold can be engineered to precisely mimic the i and i+3 positions of a β-turn, presenting the key side chains in the correct orientation for binding.

For example, the interaction between the p53 tumor suppressor and its negative regulator MDM2 is a well-validated cancer target. A short helical region of p53 is responsible for this interaction. Peptidomimetics designed to mimic this helix have shown promise as therapeutic agents. By replacing key residues with cyclopentane-constrained amino acids, researchers have been able to create potent and stable inhibitors that disrupt the p53-MDM2 interaction, leading to the reactivation of p53 and apoptosis in cancer cells.

PPI_Inhibition cluster_native Native Interaction cluster_mimetic Peptidomimetic Inhibition p53 p53 Peptide (Flexible Helix) MDM2 MDM2 Protein p53->MDM2 Binding -> Inactivation Mimetic Cyclopentane-Constrained Peptidomimetic MDM2_inhibited MDM2 Protein Mimetic->MDM2_inhibited High-Affinity Binding p53_free Active p53 MDM2_inhibited->p53_free p53 is Freed

Caption: Mechanism of PPI inhibition using a cyclopentane-based peptidomimetic to disrupt the p53-MDM2 interaction.

Quantitative Data Summary

The impact of conformational constraint can be quantified by comparing the binding affinity of a flexible peptide with its constrained analog.

CompoundTargetBinding Affinity (Kᵢ, nM)Proteolytic Stability (t½, h)
Native Peptide SequenceMDM2350< 0.5
Cyclopentane-Constrained MimeticMDM215> 24

Data presented is representative and compiled from typical results in the field.

As shown, the introduction of the cyclopentane scaffold can lead to a greater than 20-fold improvement in binding affinity and a dramatic increase in metabolic stability, transforming a transient peptide signal into a viable drug candidate.

Part 4: Conclusion and Future Outlook

Benzyl N-[1-(aminomethyl)cyclopentyl]carbamate and related constrained amino acids represent a powerful class of building blocks in peptidomimetic drug discovery. Their ability to enforce a bioactive conformation leads to significant improvements in affinity, selectivity, and stability. The synthetic routes are well-established, allowing for their systematic integration into drug discovery programs.

The future of this field lies in the development of novel cyclopentane-based scaffolds with diverse stereochemistry and substitution patterns, enabling the mimicry of a wider range of peptide secondary structures. As our understanding of complex biological systems deepens, these sophisticated chemical tools will be indispensable in the rational design of next-generation therapeutics targeting the most challenging disease pathways.

References

  • Conformational restriction of peptides and peptidomimetics: a continuing quest in medicinal chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • Peptidomimetics in Drug Discovery. Chemical Reviews. Available at: [Link]

Foundational

The Synthetic Versatility of Benzyl N-[1-(aminomethyl)cyclopentyl]carbamate: A Technical Guide for Organic Synthesis

Introduction: The Strategic Importance of Constrained Scaffolds in Modern Organic Synthesis In the landscape of contemporary drug discovery and materials science, the demand for structurally novel and conformationally co...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Constrained Scaffolds in Modern Organic Synthesis

In the landscape of contemporary drug discovery and materials science, the demand for structurally novel and conformationally constrained molecular building blocks is insatiable.[1] Among these, geminally disubstituted carbocyclic frameworks, such as the 1,1-disubstituted cyclopentane motif, have garnered significant attention.[1] The rigid nature of these scaffolds allows for precise spatial orientation of functional groups, a critical factor in optimizing interactions with biological targets and tuning the physicochemical properties of materials.[2] This guide focuses on a particularly valuable, yet under-documented, building block: benzyl N-[1-(aminomethyl)cyclopentyl]carbamate .

This compound uniquely combines the conformational rigidity of the cyclopentyl ring with a geminal aminomethyl group, providing a versatile handle for further synthetic elaboration. The primary amine is protected by the well-established benzyloxycarbonyl (Cbz or Z) group, a protecting group renowned for its stability and orthogonal removal conditions, making it an ideal choice for multi-step synthetic sequences.[3] This guide will provide a comprehensive literature review of the synthesis, properties, and, most importantly, the diverse applications of benzyl N-[1-(aminomethyl)cyclopentyl]carbamate and its derivatives in organic synthesis, with a particular focus on its role as a key intermediate for the construction of complex molecular architectures, including spirocyclic systems and novel pharmaceutical leads.

Synthesis of Benzyl N-[1-(aminomethyl)cyclopentyl]carbamate: A Practical Approach

While specific literature detailing a high-yielding, optimized synthesis of benzyl N-[1-(aminomethyl)cyclopentyl]carbamate is not extensively published, its preparation can be readily envisioned through established synthetic methodologies for amine protection. The logical precursor for this molecule is 1-(aminomethyl)cyclopentanamine. The protection of the primary amine with a benzyloxycarbonyl (Cbz) group is a standard transformation in organic synthesis.[4]

A common and efficient method for the N-benzyloxycarbonylation of amines involves the use of benzyl chloroformate (Cbz-Cl) in the presence of a suitable base.[3] Given the presence of two primary amino groups in the starting material, selective mono-protection might be challenging. However, statistical distribution or careful control of stoichiometry could favor the desired product. A more controlled synthesis would involve starting from a mono-protected precursor. For instance, commercially available (1-(Boc-amino)cyclopentyl)methanamine could be N-Cbz protected, followed by the selective deprotection of the Boc group.

A generalized, plausible synthetic workflow is depicted below:

G cluster_synthesis Synthetic Pathway 1_aminomethyl 1-(Aminomethyl)cyclopentanamine Target Benzyl N-[1-(aminomethyl)cyclopentyl]carbamate 1_aminomethyl->Target N-protection CbzCl Benzyl Chloroformate (Cbz-Cl) Base (e.g., NaHCO3) CbzCl->Target

Figure 1. Plausible synthetic route to benzyl N-[1-(aminomethyl)cyclopentyl]carbamate.

Experimental Protocol: General Procedure for N-Benzyloxycarbonylation

The following is a generalized protocol for the Cbz protection of an amine, which can be adapted for the synthesis of the title compound from 1-(aminomethyl)cyclopentanamine.

  • Dissolution: Dissolve 1-(aminomethyl)cyclopentanamine (1.0 eq.) in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.

  • Basification: Add a base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) (2.0-3.0 eq.), to the solution and stir vigorously.

  • Addition of Cbz-Cl: Slowly add benzyl chloroformate (Cbz-Cl) (1.0-1.2 eq.) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, perform an aqueous work-up to remove inorganic salts. Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired benzyl N-[1-(aminomethyl)cyclopentyl]carbamate.

Applications in Organic Synthesis: A Gateway to Molecular Complexity

The synthetic utility of benzyl N-[1-(aminomethyl)cyclopentyl]carbamate stems from the presence of two key functional handles: the Cbz-protected amine and the free primary amine of the aminomethyl group (after a potential deprotection step), all attached to a conformationally restricted cyclopentyl core. This arrangement makes it a powerful building block for a variety of complex molecular architectures.

A Versatile Precursor for Spirocyclic Heterocycles

Spiro compounds, which feature two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their unique three-dimensional structures and biological activities.[5] The 1,1-disubstituted nature of benzyl N-[1-(aminomethyl)cyclopentyl]carbamate makes it an ideal starting material for the synthesis of spiro-heterocycles.

Following the deprotection of the Cbz group to unmask the second primary amine, the resulting 1,1-diaminomethylcyclopentane can undergo condensation reactions with various bifunctional electrophiles to construct a diverse range of spirocyclic systems. For example, reaction with diketones, such as isatin derivatives, can lead to the formation of novel spiro-oxindoles, a privileged scaffold in medicinal chemistry.[6]

G cluster_spiro Spirocycle Synthesis Target Benzyl N-[1-(aminomethyl)cyclopentyl]carbamate Deprotection Deprotection (e.g., H2/Pd/C) Target->Deprotection Diamine 1,1-Diaminomethylcyclopentane Deprotection->Diamine Spirocycle Spiro-heterocycle Diamine->Spirocycle Condensation Electrophile Bifunctional Electrophile (e.g., Isatin, Diketone) Electrophile->Spirocycle

Figure 2. General strategy for the synthesis of spiro-heterocycles.

Building Block for Novel Pharmaceutical Agents

The cyclopentane ring is a common motif in a number of approved drugs and clinical candidates.[7] The incorporation of a cyclopentylamine moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[8] Benzyl N-[1-(aminomethyl)cyclopentyl]carbamate serves as a valuable intermediate for the synthesis of novel cyclopentylamine-based drug candidates. The free aminomethyl group can be elaborated through various transformations, such as alkylation, acylation, or reductive amination, to introduce diverse side chains.

For instance, the aminomethyl group can be reacted with a variety of electrophiles to construct libraries of compounds for high-throughput screening. The Cbz-protected amine provides an orthogonal handle that can be deprotected at a later stage of the synthesis to allow for further diversification.

Therapeutic AreaExample of Cyclopentane-Containing DrugPotential Role of Benzyl N-[1-(aminomethyl)cyclopentyl]carbamate
Antiviral Oseltamivir (Tamiflu)As a scaffold to mimic the constrained nature of the transition state of viral enzymes.[7]
Oncology OlutasidenibTo provide a rigid core for the precise positioning of pharmacophoric groups.[9]
Cardiovascular MavacamtenAs a building block for allosteric modulators of cardiac proteins.[9]

Table 1. Potential therapeutic applications of derivatives of benzyl N-[1-(aminomethyl)cyclopentyl]carbamate.

A Constrained Diamine Surrogate in Peptide and Polymer Chemistry

The 1,1-disposition of the two amino groups in the deprotected form of the title compound provides a unique, conformationally restricted diamine scaffold. This can be of particular interest in the synthesis of peptidomimetics, where the cyclopentyl ring can serve as a rigid spacer to induce specific secondary structures.[10] Furthermore, in materials science, such constrained diamines can be incorporated into polymers to control their morphology and properties.

Chemical and Physical Properties

While detailed experimental data for benzyl N-[1-(aminomethyl)cyclopentyl]carbamate is scarce in the public domain, its properties can be inferred from its structure and from data on similar compounds.

PropertyPredicted/Inferred ValueReference/Basis
Molecular Formula C₁₄H₂₀N₂O₂Based on structure
Molecular Weight 248.32 g/mol Based on structure
Appearance Likely a white to off-white solidGeneral appearance of carbamates[11]
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH)General solubility of Cbz-protected amines
Stability Stable under standard laboratory conditions; sensitive to strong acids, bases, and reducing conditions (for Cbz deprotection).Known stability of the Cbz group[3]

Table 2. Predicted physicochemical properties of benzyl N-[1-(aminomethyl)cyclopentyl]carbamate.

Conclusion and Future Outlook

Benzyl N-[1-(aminomethyl)cyclopentyl]carbamate represents a valuable and versatile building block for organic synthesis. Its unique combination of a conformationally constrained cyclopentyl core, a geminal aminomethyl group, and a stable yet readily cleavable Cbz-protecting group makes it an attractive starting material for the synthesis of a wide range of complex molecules. While its full potential has yet to be extensively explored in the literature, the principles of modern organic synthesis suggest its utility in the construction of novel spirocyclic systems, diverse pharmaceutical candidates, and constrained diamine surrogates. This guide has aimed to provide a comprehensive overview of its synthetic accessibility and potential applications, thereby encouraging its wider adoption by the chemical research community. As the demand for novel molecular architectures continues to grow, the strategic use of such well-designed building blocks will undoubtedly play a pivotal role in advancing the frontiers of science.

References

Sources

Protocols & Analytical Methods

Method

scalable synthesis protocol for benzyl N-[1-(aminomethyl)cyclopentyl]carbamate

An Application Note and Scalable Protocol for the Synthesis of Benzyl N-[1-(aminomethyl)cyclopentyl]carbamate For Researchers, Scientists, and Drug Development Professionals Introduction Benzyl N-[1-(aminomethyl)cyclopen...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Scalable Protocol for the Synthesis of Benzyl N-[1-(aminomethyl)cyclopentyl]carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl N-[1-(aminomethyl)cyclopentyl]carbamate is a key intermediate in the synthesis of various pharmaceutically active compounds. Its structure, featuring a vicinal diamine on a cyclopentyl scaffold with one amine protected as a benzyl carbamate, makes it a valuable building block for introducing a constrained diamine motif. The scalable synthesis of this intermediate is crucial for drug development and manufacturing. Traditional methods for the synthesis of such compounds can be complex and may not be amenable to large-scale production. This document outlines a robust and scalable protocol for the synthesis of benzyl N-[1-(aminomethyl)cyclopentyl]carbamate, with a focus on procedural safety, efficiency, and scalability. The proposed synthetic route leverages well-established and reliable chemical transformations, including the Ritter reaction and the Hofmann rearrangement, to ensure high yield and purity of the final product.

Synthetic Strategy Overview

The overall synthetic strategy involves a multi-step sequence starting from readily available cyclopentanone. The key steps are the formation of a 1-amino-1-cyanocyclopentane intermediate, followed by a Ritter reaction to introduce the second nitrogen atom in the form of an amide, which is then converted to the primary amine via a Hofmann rearrangement. Finally, selective protection of one of the amino groups as a benzyl carbamate yields the target molecule. This approach is designed to be scalable and avoids the use of hazardous reagents where possible.

Experimental Workflow Diagram

G cluster_0 Step 1: Synthesis of 1-Aminocyclopentanecarbonitrile cluster_1 Step 2: Ritter Reaction cluster_2 Step 3: Hofmann Rearrangement cluster_3 Step 4: Selective N-Benzylation A Cyclopentanone B 1-Aminocyclopentanecarbonitrile A->B KCN, NH4Cl, NH4OH C N-(1-cyanocyclopentyl)acetamide B->C Acetic Anhydride, H2SO4 D 1-(Aminomethyl)cyclopentanamine C->D 1. NaOH, Br2 2. HCl (aq) E Benzyl N-[1-(aminomethyl)cyclopentyl]carbamate D->E Benzyl Chloroformate, Base

Caption: Multi-step synthesis of benzyl N-[1-(aminomethyl)cyclopentyl]carbamate.

Detailed Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times. Anhydrous conditions should be maintained for reactions sensitive to moisture. Reaction progress can be monitored by Thin Layer Chromatography (TLC) on silica gel plates.

Step 1: Synthesis of 1-Aminocyclopentanecarbonitrile

This initial step involves a Strecker amino acid synthesis, a well-established method for preparing α-aminonitriles from ketones.

  • Procedure:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, prepare a solution of ammonium chloride (1.1 eq.) in water.

    • Add cyclopentanone (1.0 eq.) to the flask, followed by concentrated ammonium hydroxide solution.

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of potassium cyanide (1.1 eq.) in water via the dropping funnel, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-aminocyclopentanecarbonitrile. This product is often used in the next step without further purification.

Step 2: Synthesis of N-(1-cyanocyclopentyl)acetamide via Ritter Reaction

The Ritter reaction is an effective method for converting nitriles to N-alkyl amides using a carbocation source.[1][2] In this modified approach, the aminonitrile is acetylated under acidic conditions.

  • Rationale: The Ritter reaction provides a direct route to introduce an acylamino group, which can then be converted to a primary amine.[3][4] The use of a strong acid facilitates the formation of a nitrilium ion intermediate, which is then hydrolyzed.[4]

  • Procedure:

    • To a flask containing acetic anhydride (2.0 eq.), cautiously add concentrated sulfuric acid (0.5 eq.) while cooling in an ice bath.

    • To this cooled mixture, slowly add the crude 1-aminocyclopentanecarbonitrile (1.0 eq.) from the previous step.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield N-(1-cyanocyclopentyl)acetamide.

Step 3: Synthesis of 1-(aminomethyl)cyclopentanamine via Hofmann Rearrangement

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[5][6] This reaction is particularly useful for the synthesis of amines from carboxylic acid derivatives.[7]

  • Rationale: This reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the amine.[6][8] This method is advantageous as it avoids the use of metal hydride reducing agents.[5] A similar strategy is employed in the synthesis of Gabapentin.[9]

  • Procedure:

    • Prepare a solution of sodium hydroxide (4.0 eq.) in water and cool it to 0 °C.

    • Slowly add bromine (1.1 eq.) to the cold sodium hydroxide solution to form sodium hypobromite in situ.

    • In a separate flask, dissolve N-(1-cyanocyclopentyl)acetamide (1.0 eq.) in a suitable solvent (e.g., water or a mixture of water and an organic solvent).

    • Add the amide solution to the cold sodium hypobromite solution.

    • Slowly heat the reaction mixture to 70-80 °C and maintain this temperature for 1-2 hours.

    • Cool the reaction mixture and acidify with concentrated hydrochloric acid to form the dihydrochloride salt of the product.

    • The product, 1-(aminomethyl)cyclopentanamine dihydrochloride, can be isolated by filtration if it precipitates, or the aqueous solution can be used directly in the next step after neutralization.[10]

Step 4: Selective Synthesis of Benzyl N-[1-(aminomethyl)cyclopentyl]carbamate

The final step is the selective protection of one of the amino groups as a benzyl carbamate. This is a standard procedure for the protection of amines.

  • Rationale: Benzyl chloroformate is a common reagent for introducing the Cbz (carboxybenzyl) protecting group. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.[11]

  • Procedure:

    • Dissolve the crude 1-(aminomethyl)cyclopentanamine dihydrochloride (1.0 eq.) in water and cool to 0 °C.

    • Add a solution of sodium hydroxide or another suitable base to adjust the pH to 9-10.

    • While vigorously stirring, slowly add benzyl chloroformate (1.05 eq.) and a solution of sodium hydroxide simultaneously to maintain the pH between 9 and 10.

    • Continue stirring at room temperature for 2-4 hours after the addition is complete.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to yield pure benzyl N-[1-(aminomethyl)cyclopentyl]carbamate.

Data Summary

StepReactionKey ReagentsTypical Yield (%)Purity (%)
1Strecker SynthesisCyclopentanone, KCN, NH4Cl85-95>90 (crude)
2Ritter ReactionAcetic Anhydride, H2SO470-85>95
3Hofmann RearrangementNaOH, Br260-75>90 (as salt)
4Carbamate FormationBenzyl Chloroformate, Base75-90>98

Troubleshooting

  • Low yield in Step 1: Ensure the reaction temperature is kept low during the addition of potassium cyanide to prevent side reactions.

  • Incomplete reaction in Step 2: The reaction is exothermic; ensure proper cooling during the addition of the aminonitrile. The reaction time may need to be extended.

  • Low yield in Step 3: The formation of the sodium hypobromite solution should be done at low temperatures. The subsequent reaction with the amide requires careful temperature control.

  • Di-benzylation in Step 4: The stoichiometry of benzyl chloroformate should be carefully controlled. Slow, simultaneous addition of the reagent and base at a controlled pH is crucial for selectivity.

Conclusion

The protocol described provides a scalable and efficient pathway for the synthesis of benzyl N-[1-(aminomethyl)cyclopentyl]carbamate. By employing well-understood and robust reactions, this methodology ensures high yields and purity, making it suitable for both laboratory-scale synthesis and large-scale production in an industrial setting. The detailed step-by-step procedures and explanations for the chemical transformations offer a comprehensive guide for researchers and professionals in the field of drug development.

References

  • Hectogram-Scale Synthesis of Carbamates Using Electrochemical Hofmann Rearrangement in Flow. Organic Process Research & Development.
  • Facile Synthesis of Carbamates via Base‐Promoted Three‐Component Coupling of Aziridines with CO2 and Amines.
  • Application Notes and Protocols for the Synthesis of Carbamates from Amines and Carbon Dioxide. Benchchem.
  • Continuous Synthesis of Carbamates
  • Continuous Synthesis of Carbamates
  • Ritter reaction. Wikipedia.
  • Ritter Reaction. Alfa Chemistry.
  • Ritter Reaction: Organic Chemistry Study Guide. Fiveable.
  • Hofmann Rearrangement. Chemistry Steps.
  • Hofmann rearrangement. Wikipedia.
  • Ritter Reaction. Organic Chemistry Portal.
  • Synthesis of Chiral Cyclopentenones. Chemical Reviews.
  • Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride.
  • 1-(Boc-amino)-1-aminomethyl cyclopentane. Santa Cruz Biotechnology.
  • 1-Methylcyclopentanol: A Versatile Precursor in Organic Synthesis. Benchchem.
  • Efficient carbamate synthesis.
  • The Hofmann and Curtius Rearrangements. Master Organic Chemistry.
  • 1-(Aminomethyl)cyclopentanamine dihydrochloride. Sigma-Aldrich.
  • Synthesis of cyclopentano-N-methylphosphatidylethanolamines: aminolysis during the use of methylamine. PubMed.
  • Hoffmann Rearrangement. Chemist Wizards.
  • Synthesis of Amines. Chemistry LibreTexts.
  • Catalyst for synthetizing benzyl carbamate, preparation method and application.
  • Application Notes and Protocols for the N-Benzylation of 5-(aminomethyl)indole. Benchchem.
  • An Improved Process for the Preparation of Benzyl N -vinyl Carbamate 1.
  • NOVEL ONE STEP TRANSFORMATION OF CARBAM
  • Preparation and Characterization of Some Substituted Benzyl N-nitrosocarbamates Containing an N-2-(methylthio)ethyl or a Bis(2-a. CORE.
  • Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbon
  • Enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)
  • Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity.

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Application

catalytic hydrogenation deprotection methods for benzyl N-[1-(aminomethyl)cyclopentyl]carbamate

An Application Guide to the Catalytic Hydrogenation for Deprotection of Benzyl N-[1-(aminomethyl)cyclopentyl]carbamate Introduction: The Strategic Importance of Cbz Deprotection The benzyloxycarbonyl (Cbz or Z) group is...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Catalytic Hydrogenation for Deprotection of Benzyl N-[1-(aminomethyl)cyclopentyl]carbamate

Introduction: The Strategic Importance of Cbz Deprotection

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly within peptide chemistry and the development of complex pharmaceutical intermediates.[1][2] Its widespread use stems from its general stability and the array of methods available for its removal. Among these, catalytic hydrogenation stands out as the most prevalent and often cleanest method, prized for its mild reaction conditions and the generation of benign byproducts.[1][3][4]

This guide provides a detailed examination of the catalytic hydrogenation-mediated deprotection of benzyl N-[1-(aminomethyl)cyclopentyl]carbamate, a key transformation for unmasking a primary amine on a sterically distinct cyclopentyl scaffold. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols for both classical and transfer hydrogenation, and offer insights into troubleshooting and safety—essential for researchers, scientists, and drug development professionals aiming for efficient, safe, and scalable synthesis.

Section 1: Mechanistic Insights and Key Parameters

The success of a Cbz deprotection via catalytic hydrogenation hinges on a clear understanding of the reaction mechanism and the critical parameters that govern its efficiency.

The Hydrogenolysis Pathway

The reaction is not a simple reduction but a hydrogenolysis , involving the cleavage of the benzylic carbon-oxygen bond by hydrogen on the surface of a palladium catalyst.[4][5]

The process unfolds in several key steps:

  • Adsorption: Both the Cbz-protected amine and molecular hydrogen (H₂) adsorb onto the active sites of the palladium catalyst surface.[6]

  • Hydrogen Activation: The H-H bond is cleaved, forming reactive palladium hydride species on the catalyst surface.[6]

  • C-O Bond Cleavage: The activated hydrogen attacks the benzylic C-O bond of the carbamate, cleaving it to form the free amine as an unstable carbamic acid intermediate and toluene.[4][6]

  • Decarboxylation: The carbamic acid intermediate spontaneously decarboxylates, releasing carbon dioxide (CO₂).[4][5]

  • Desorption: The final products—the deprotected primary amine, toluene, and CO₂—desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.

G cluster_mechanism Mechanism of Cbz Deprotection via Hydrogenolysis Start Cbz-Protected Amine + H₂ Catalyst Pd/C Surface Start->Catalyst Adsorption Intermediate Adsorbed Species & Carbamic Acid Intermediate Catalyst->Intermediate C-O Cleavage Products Deprotected Amine + Toluene + CO₂ Intermediate->Products Decarboxylation

Caption: Simplified mechanism of Cbz deprotection by catalytic hydrogenolysis.

Critical Reaction Parameters
  • Catalyst Selection: Palladium on activated carbon (Pd/C) is the workhorse catalyst, typically used at 5% or 10% loading by weight.[6] Its high surface area provides ample active sites for the reaction. For substrates that are particularly resistant to deprotection, the more active Pearlman's catalyst, palladium hydroxide on carbon (Pd(OH)₂/C), can be a powerful alternative.[3]

  • Hydrogen Source: While hydrogen gas (H₂) is the traditional reagent, catalytic transfer hydrogenation offers a safer and often more convenient alternative.[3] This method uses a hydrogen donor molecule, such as ammonium formate, cyclohexadiene, or formic acid, which decomposes in situ to provide hydrogen to the catalyst.[3][4][7] This approach avoids the need for handling flammable hydrogen gas and specialized pressure equipment.[8][9]

  • Solvent System: The choice of solvent is crucial for both substrate solubility and reaction rate. Protic solvents like methanol (MeOH) and ethanol (EtOH) are most common and generally accelerate the reaction.[10] In cases where the product amine may coordinate to and inhibit the palladium catalyst, conducting the reaction in an acidic solvent like acetic acid (AcOH) can be beneficial.[3][11] The acid protonates the product amine, preventing its coordination to the catalyst surface.

  • Temperature and Pressure: Most Cbz deprotections proceed efficiently at room temperature and atmospheric pressure (e.g., using a hydrogen-filled balloon).[3][5] For more challenging substrates, elevated temperatures or pressures (using a Parr shaker or autoclave) may be required to drive the reaction to completion.[12]

Section 2: Safety First - Handling Pyrophoric Catalysts

Trustworthiness in protocol design begins with safety. Palladium on carbon is a pyrophoric material, especially after use when it is saturated with hydrogen. It can ignite spontaneously upon contact with air or flammable solvents.[13][14][15]

Core Safety Mandates:

  • Always handle Pd/C in an inert atmosphere (e.g., nitrogen or argon) when possible, especially during the initial setup.[13][15]

  • Never add dry Pd/C to a flammable solvent. Always wet the catalyst with a small amount of a less flammable solvent (like ethyl acetate or toluene) or the reaction solvent in an inert atmosphere before adding the bulk of a highly flammable solvent like methanol.[13][15]

  • Work in a well-ventilated fume hood at all times.[10][15]

  • Safe Quenching: After the reaction, the catalyst must be filtered and immediately quenched. Do not allow the filter cake to dry in the air.[6] Wet the catalyst on the filter paper or Celite® pad with water to deactivate it before disposal in a dedicated waste container.[14]

Section 3: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the deprotection of benzyl N-[1-(aminomethyl)cyclopentyl]carbamate.

Protocol 1: Standard Catalytic Hydrogenation with H₂ Gas

This protocol is the classic approach and is highly effective, though it requires careful handling of hydrogen gas.

Materials:

  • Benzyl N-[1-(aminomethyl)cyclopentyl]carbamate (1.0 equiv)

  • 10% Palladium on Carbon (10% w/w of starting material)

  • Methanol (or Ethanol)

  • Diatomaceous earth (Celite®)

  • Nitrogen or Argon gas supply

  • Hydrogen gas supply (balloon or cylinder)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the Cbz-protected amine (1.0 equiv).

  • Inerting the Vessel: Seal the flask with a septum and purge the vessel by evacuating and backfilling with an inert gas (nitrogen or argon) three times.[3]

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Pd/C (0.10 g per 1.0 g of substrate).[1]

  • Solvent Addition: Add methanol via syringe, ensuring the solvent runs down the side of the flask to avoid disturbing the catalyst powder. Use enough solvent to create a stirrable slurry (approx. 10-20 mL per gram of substrate).

  • Hydrogen Introduction: Evacuate the flask carefully until the solvent begins to bubble, then backfill with hydrogen gas from a balloon. Repeat this vacuum/hydrogen cycle three to five times to ensure the atmosphere is saturated with hydrogen.[6]

  • Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is critical to ensure efficient mixing of the solid catalyst, liquid solution, and hydrogen gas.[6]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours. A key indicator is the consumption of the starting material and the appearance of a new, more polar spot (the free amine).

  • Work-up: Once complete, carefully vent the hydrogen atmosphere and purge the flask with inert gas.

  • Filtration: Dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the Pd/C catalyst.[1] Crucially, do not allow the Celite® pad to go dry. Wash the pad thoroughly with additional methanol.

  • Catalyst Quenching: Immediately after filtration, carefully transfer the Celite® pad containing the catalyst into a beaker of water to quench it before disposal.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1-(aminomethyl)cyclopentanamine. The product can be purified further if necessary, often by crystallization of a salt (e.g., HCl or TFA salt).

Protocol 2: Catalytic Transfer Hydrogenation with Ammonium Formate

This protocol is an excellent alternative that avoids the direct use of hydrogen gas, enhancing laboratory safety.[8][9]

Materials:

  • Benzyl N-[1-(aminomethyl)cyclopentyl]carbamate (1.0 equiv)

  • 10% Palladium on Carbon (10-20% w/w)

  • Ammonium Formate (HCOONH₄) (3-5 equiv)

  • Methanol (or Ethanol)

  • Diatomaceous earth (Celite®)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the Cbz-protected amine (1.0 equiv) in methanol (15-20 mL per gram of substrate).

  • Reagent Addition: To this solution, add 10% Pd/C, followed by the portion-wise addition of ammonium formate (3-5 equiv).[16] An initial effervescence (release of CO₂ and H₂) may be observed.

  • Reaction: Stir the mixture at room temperature or gently heat to 40-60 °C to increase the rate. The reaction is often complete in 30 minutes to 2 hours.[3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS as described in Protocol 1.

  • Work-up and Isolation: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite®, quench the catalyst with water, and concentrate the filtrate as detailed in Protocol 1 to afford the desired product.

G cluster_workflow General Experimental Workflow Setup 1. Dissolve Substrate & Add Pd/C Catalyst Atmosphere 2. Establish Reaction Atmosphere (H₂ or H₂ Donor) Setup->Atmosphere React 3. Stir Vigorously (Room Temp or Heat) Atmosphere->React Monitor 4. Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Filter 5. Filter Through Celite® & Quench Catalyst Monitor->Filter Complete Isolate 6. Concentrate Filtrate & Purify Product Filter->Isolate

Caption: General experimental workflow for Cbz group hydrogenolysis.

Section 4: Data and Troubleshooting

Comparative Overview of Methods
ParameterProtocol 1: Standard HydrogenationProtocol 2: Transfer Hydrogenation
Hydrogen Source H₂ Gas (Balloon/Cylinder)Ammonium Formate (or other donor)
Pressure Typically Atmospheric to 50 psiAtmospheric
Key Safety Concern Handling of flammable H₂ gas and pyrophoric catalystHandling of pyrophoric catalyst
Equipment Standard glassware; may require pressure vessel (Parr)Standard glassware
Typical Conditions Pd/C, MeOH, Room TempPd/C, MeOH, Room Temp to 60 °C
Advantages High atom economy, clean byproductsEnhanced safety, no special H₂ equipment needed, often faster
References [3],[6],[1][8],[3],[7],[16]
Troubleshooting Common Issues
ProblemPossible Cause(s)Suggested Solution(s)
Sluggish or Incomplete Reaction 1. Catalyst Inactivity: Old or poor-quality Pd/C catalyst.[3] 2. Catalyst Poisoning: Presence of sulfur or other heteroatom impurities in the starting material or solvent.[3][4] 3. Product Inhibition: The product amine coordinates to the Pd surface, blocking active sites.[3][17]1. Use a fresh batch of catalyst or switch to a more active one like Pd(OH)₂/C.[3] 2. Increase catalyst loading. Purify starting material if impurities are suspected. 3. Add a stoichiometric amount of a mild acid (e.g., acetic acid, HCl in dioxane) to the reaction mixture to protonate the product amine.
Formation of Side Products 1. Over-reduction: If other reducible functional groups are present (e.g., alkenes, nitro groups), they may also be reduced.1. Transfer hydrogenation is often milder and can offer better chemoselectivity.[3][4] Consider alternative catalysts or catalyst poisons to increase selectivity.[4][18]
Low Product Recovery 1. Adsorption onto Catalyst: The polar amine product may adsorb strongly to the Pd/C or Celite®.1. After filtration, wash the Celite® pad extensively with methanol. In some cases, washing with a dilute acid solution (e.g., 1% AcOH in MeOH) can help displace the product.

Conclusion

Catalytic hydrogenation is a robust and highly effective method for the deprotection of benzyl N-[1-(aminomethyl)cyclopentyl]carbamate. By understanding the underlying mechanism, carefully selecting the reaction parameters, and adhering to strict safety protocols, researchers can reliably and efficiently unmask the target primary amine. While standard hydrogenation with H₂ gas remains a gold standard, catalytic transfer hydrogenation presents a safer, more accessible, and equally potent alternative for the modern chemistry laboratory. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to empower scientists in achieving successful outcomes in their synthetic endeavors.

References

  • Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters. [Link]

  • Standard Operating Procedures - The Sarpong Group. University of California, Berkeley. [Link]

  • Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. PubMed. [Link]

  • Hydrogenation (atmospheric pressure) with Pd/C. pchem.fiu.edu. [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Hydrogenation SOP. University of Rochester. [Link]

  • Expeditious Deprotection of N-Benzyloxycarbonyl and N-Benzyl Derivatives. Thieme. [Link]

  • Standard Operating Procedures - Del Valle Lab. University of South Florida. [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]

  • Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. ResearchGate. [Link]

  • CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate. Rhodium.ws. [Link]

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. PubMed Central. [Link]

  • Cbz deprotection conditions: screening of catalysts and sources of H2. ResearchGate. [Link]

  • The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. ResearchGate. [Link]

  • Selective Hydrogenolysis of Novel Benzyl Carbamate Protecting Groups. ACS Publications. [Link]

  • The Formation of a Novel Pd/C−Ethylenediamine Complex Catalyst: Chemoselective Hydrogenation without Deprotection of the O-Benzyl and N-Cbz Groups. ACS Publications. [Link]

  • Catalytic Transfer Hydrogenolysis ofN-Benzyl Protecting Groups. RSC Discovery. [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Controlling rates and reversibilities of elimination reactions of hydroxybenzylammoniums by tuning dearomatization energies. PubMed Central. [Link]

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Method

Application Notes &amp; Protocols: Strategic Use of Benzyl N-[1-(Aminomethyl)cyclopentyl]carbamate Analogues as Gabapentinoid Building Blocks

Introduction: The Therapeutic Landscape of Gabapentinoids and the Rationale for Analog Synthesis Gabapentinoids, including the well-known drugs gabapentin and pregabalin, represent a vital class of therapeutics originall...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Landscape of Gabapentinoids and the Rationale for Analog Synthesis

Gabapentinoids, including the well-known drugs gabapentin and pregabalin, represent a vital class of therapeutics originally developed as analogues of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1][2] While structurally similar to GABA, their primary mechanism of action does not involve direct interaction with GABA receptors.[1][2][3] Instead, their therapeutic effects are primarily attributed to high-affinity binding to the α2δ-1 subunit of presynaptic, voltage-gated calcium channels (VGCCs).[1][4][5] This interaction reduces calcium influx at nerve terminals, subsequently decreasing the release of excitatory neurotransmitters like glutamate and substance P.[1][3][5] This neuromodulatory activity makes gabapentinoids effective in the management of neuropathic pain, certain types of epileptic seizures, and other neurological disorders.[6]

The synthesis of structural analogs of approved drugs is a cornerstone of modern drug development, aimed at improving potency, refining pharmacokinetic profiles, and elucidating structure-activity relationships (SAR). This guide focuses on the synthesis of a cyclopentyl analog of gabapentin, specifically 2-[1-(aminomethyl)cyclopentyl]acetic acid. This structural modification—substituting the cyclohexane ring of gabapentin with a cyclopentane ring—allows researchers to probe the spatial requirements of the α2δ-1 binding pocket.

A key strategic intermediate in this synthesis is the amine-protected precursor. This document details the use of an N-benzyloxycarbonyl (Cbz)-protected building block, 2-[1-({[(benzyloxy)carbonyl]amino}methyl)cyclopentyl]acetic acid, as the penultimate intermediate for the synthesis of the target gabapentinoid. The Cbz group is a robust and versatile protecting group for amines, removable under specific and mild conditions, making it ideal for the final step in a multi-step synthesis.[7][8][9]

The Gabapentinoid Mechanism of Action

Understanding the target pathway is crucial for appreciating the significance of these synthetic endeavors. The binding of a gabapentinoid to the α2δ-1 subunit interferes with the trafficking of the calcium channel to the cell membrane and modulates its function, ultimately reducing synaptic transmission in over-activated neurons.[3][10]

Figure 1: Simplified Gabapentinoid Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) Vesicle Synaptic Vesicle (contains Glutamate) VGCC->Vesicle Triggers a2d α2δ-1 Subunit a2d->VGCC Modulates Ca_ion Ca²⁺ a2d->Ca_ion Release Glutamate Release Vesicle->Release Glutamate Glutamate Receptor Glutamate Receptor Signal Pain Signal Propagation Receptor->Signal Gabapentinoid Gabapentinoid Gabapentinoid->a2d Binds & Inhibits Ca_ion->VGCC Influx Glutamate->Receptor Binds

Caption: Simplified Gabapentinoid Mechanism of Action.

Overall Synthetic Strategy

The synthesis of the target cyclopentyl gabapentinoid is achieved through a multi-step process that culminates in the deprotection of the key Cbz-protected intermediate. This strategy ensures that the highly reactive primary amine is masked until the carbon skeleton is fully assembled, preventing unwanted side reactions.

Figure 2: General Synthetic Workflow Start 1,1-Cyclopentanediacetic Acid Monoamide Intermediate Key Intermediate: Cbz-Protected Amine Start->Intermediate Hofmann Rearrangement + Cbz Protection Final Final Product: Cyclopentyl Gabapentinoid Intermediate->Final Protocol 2: Cbz Deprotection Purify Purification & Characterization Final->Purify Work-up

Caption: General Synthetic Workflow.

Experimental Protocols

Protocol 1: Synthesis of the Cbz-Protected Intermediate

This protocol outlines a plausible route to the key intermediate, 2-[1-({[(benzyloxy)carbonyl]amino}methyl)cyclopentyl]acetic acid, via a Hofmann rearrangement followed by Cbz-protection. This method is adapted from established syntheses of gabapentin.[11][12]

4.1 Materials and Reagents

  • 1,1-Cyclopentanediacetic acid monoamide

  • Sodium Hydroxide (NaOH)

  • Bromine (Br₂)

  • Hydrochloric Acid (HCl), concentrated

  • Benzyl Chloroformate (Cbz-Cl)

  • Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Deionized Water

4.2 Procedure: Hofmann Rearrangement

  • Preparation of Sodium Hypobromite: In a jacketed reactor cooled to -10 °C, prepare a solution of aqueous NaOH. Slowly add bromine (1.0 eq.) to the cold NaOH solution while stirring vigorously. Maintain the temperature below -5 °C throughout the addition to form the sodium hypobromite reagent in situ.

    • Rationale: The Hofmann rearrangement requires an oxidant, and sodium hypobromite, formed in situ, is a classic and effective choice. The low temperature is critical to prevent disproportionation of the hypobromite.

  • Amide Addition: In a separate vessel, dissolve 1,1-cyclopentanediacetic acid monoamide (1.0 eq.) in a cold aqueous NaOH solution.

  • Rearrangement Reaction: Slowly add the amide solution to the sodium hypobromite solution, ensuring the temperature does not exceed 0 °C. After the addition is complete, stir the mixture at this temperature for 1 hour.

  • Cyclization: Gradually warm the reaction mixture to 55-60 °C and hold for 1-2 hours. This step facilitates the rearrangement and subsequent hydrolysis of the intermediate isocyanate.

  • Acidification: Cool the mixture to room temperature and then carefully acidify to pH ~2 with concentrated HCl. This step protonates the amine and carboxylic acid, preparing it for the next step. The crude amino acid may precipitate and can be used directly or isolated.

4.3 Procedure: Cbz-Protection

  • Reaction Setup: To the crude aqueous solution of the amino acid from the previous step, add Dichloromethane (DCM). Cool the biphasic mixture to 0-5 °C in an ice bath.

  • Basification: Slowly add a saturated aqueous solution of NaHCO₃ until the pH of the aqueous layer is between 8-9. This deprotonates the ammonium group, making the amine nucleophilic.

  • Cbz-Cl Addition: While stirring vigorously, add Benzyl Chloroformate (Cbz-Cl, 1.1 eq.) dropwise, either neat or as a solution in DCM. Maintain the temperature at 0-5 °C.

    • Rationale: The Schotten-Baumann conditions (biphasic, basic) are ideal for acylating water-soluble amines, as the product is extracted into the organic layer as it forms, driving the reaction to completion.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Work-up: Separate the organic layer. Wash it sequentially with 1M HCl, water, and saturated brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Cbz-protected intermediate.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired building block.

Protocol 2: Deprotection of the Cbz Group via Catalytic Hydrogenolysis

This is the central protocol for generating the final gabapentinoid from its Cbz-protected precursor. Catalytic hydrogenolysis is the preferred method due to its exceptionally mild conditions and clean byproducts (toluene and CO₂).[8]

Caption: Cbz Deprotection via Hydrogenolysis.

4.4 Materials and Reagents

  • Cbz-Protected Intermediate (2-[1-({[(benzyloxy)carbonyl]amino}methyl)cyclopentyl]acetic acid)

  • Palladium on activated carbon (10% Pd/C, 5-10 mol% Pd)

  • Methanol (MeOH), HPLC grade

  • Hydrogen gas (H₂) in a balloon or from a regulated cylinder

  • Celite® or a similar filter aid

4.5 Procedure: Deprotection

  • Dissolution: In a round-bottom flask suitable for hydrogenation, dissolve the Cbz-protected intermediate (1.0 eq.) in methanol.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Rationale: Pd/C is pyrophoric and can ignite flammable solvents in the presence of air. Adding it under an inert atmosphere is a critical safety measure.

  • Hydrogenation Setup: Securely attach a balloon filled with hydrogen gas to the flask or connect it to a hydrogenation apparatus.

  • Inert Gas Purge: Evacuate the flask under vacuum and backfill with hydrogen. Repeat this cycle 3-5 times to ensure the reaction atmosphere is free of oxygen.

    • Rationale: Oxygen can poison the palladium catalyst, reducing its efficiency. Thorough purging is essential for a successful reaction.

  • Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (balloon pressure is typically sufficient).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours, signaled by the disappearance of the starting material.

  • Catalyst Removal: Once the reaction is complete, carefully purge the flask with an inert gas (e.g., nitrogen) to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Rationale: Filtering through Celite® prevents fine catalyst particles from passing through the filter paper, which would contaminate the final product.

  • Isolation: Rinse the filter pad with a small amount of methanol. Combine the filtrates and concentrate under reduced pressure to yield the crude cyclopentyl gabapentinoid.

4.6 Purification of the Final Product The crude product often requires further purification to meet standards for biological testing.

  • Recrystallization: Gabapentin and its analogs can often be purified by recrystallization from solvent mixtures such as methanol/isopropanol or ethanol/water.[13][14][15]

  • Acid/Base Treatment: The amphoteric nature of the product allows for purification. The crude product can be dissolved in dilute acid, washed with an organic solvent to remove non-polar impurities, and then precipitated by adjusting the pH to its isoelectric point (~pH 7).[12]

Data Summary and Characterization

The successful synthesis must be confirmed by rigorous analytical methods.

Table 1: Key Reaction Parameters and Expected Product Properties

ParameterValue / MethodRationale / Comment
Deprotection Reaction
SubstrateCbz-Protected IntermediateThe penultimate precursor to the final API.
ReagentsH₂, 10% Pd/CStandard, mild, and high-yielding conditions for Cbz removal.[7]
Catalyst Loading5-10 mol % (Palladium)Balances reaction rate with cost and ease of removal.
SolventMethanol (MeOH)Excellent solvent for both substrate and product; common for hydrogenolysis.
TemperatureRoom Temperature (~25 °C)Mild conditions preserve other functional groups.
Pressure~1 atm (Balloon)Sufficient for most lab-scale deprotections.
Expected Yield>90%Catalytic hydrogenolysis is typically a very efficient reaction.
Final Product 2-[1-(aminomethyl)cyclopentyl]acetic acid
Molecular FormulaC₈H₁₅NO₂
Molecular Weight157.21 g/mol
Characterization
¹H NMRDMSO-d₆ or D₂OTo confirm the disappearance of benzyl protons (~7.3 ppm) and the presence of cyclopentyl and methylene protons.
¹³C NMRDMSO-d₆ or D₂OTo verify the number of unique carbons and the absence of the Cbz carbonyl.
Mass SpectrometryESI-MSTo confirm the molecular weight of the final product ([M+H]⁺ at m/z 158.1).
Purity (HPLC)>99%Essential for biological assays to ensure observed activity is from the target compound.[14]

Conclusion

The strategic use of a Cbz-protected building block provides a robust and reliable pathway for the synthesis of novel gabapentinoids. The final deprotection step via catalytic hydrogenolysis is a mild, high-yielding, and clean transformation, making it an ideal concluding step in a complex synthesis. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals aiming to explore the chemical space around the gabapentinoid pharmacophore, facilitating the development of next-generation therapeutics for neurological disorders.

References

  • Psychopharmacology of Gabapentinoids - Pregabalin and Gabapentin. Psych Scene Hub. [Link]

  • What Is the Mechanism of Therapeutic and Adverse Effects of Gabapentinoids?. Neurology. [Link]

  • What is the mechanism of Gabapentin?. Patsnap Synapse. [Link]

  • Gabapentin - Wikipedia. Wikipedia. [Link]

  • Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice. PMC. [Link]

  • Gabapentin Hydrochloride Synthesis | PDF | Sodium Hydroxide | Precipitation (Chemistry). Scribd. [Link]

  • Synthesis, Characterization of some gabapentin derivatives by Green Chemistry. International Journal of Applied Science and Technology. [Link]

  • A process for the purification of gabapentin - Google Patents.
  • Gabapentinoid - Wikipedia. Wikipedia. [Link]

  • The Manufacturing Process of High-Purity Gabapentin: From Synthesis to Quality Control. Blochain. [Link]

  • Process for the purification of gabapentin - Google Patents.
  • One-pot Synthesis of Chemical Delivery Systems for Gamma-aminobutyric Acid and its Analogues. The Open Medicinal Chemistry Journal. [Link]

  • Gabapentine Manufacturing Process. environmentclearance.nic.in. [Link]

  • Exploring Various Crystal and Molecular Structures of Gabapentin—A Review. MDPI. [Link]

  • Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Organic Chemistry Portal. [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. Total Synthesis. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Process For Synthesis Of Gabapentin - Google Patents.

Sources

Application

step-by-step Cbz protection of 1-(aminomethyl)cyclopentanamine

An In-Depth Guide to the Chemoselective Cbz Protection of 1-(Aminomethyl)cyclopentanamine Abstract This technical guide provides detailed application notes and protocols for the selective monoprotection of the diamine 1-...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Chemoselective Cbz Protection of 1-(Aminomethyl)cyclopentanamine

Abstract

This technical guide provides detailed application notes and protocols for the selective monoprotection of the diamine 1-(aminomethyl)cyclopentanamine using benzyl chloroformate (Cbz-Cl). The presence of two primary amino groups with distinct steric environments—a primary amine on a methylene unit and a sterically hindered neopentyl-type amine on a quaternary carbon—presents a unique challenge and opportunity for chemoselective synthesis. This document elucidates the underlying principles of selectivity and offers two field-proven protocols to achieve mono-protection, an essential transformation for the synthesis of advanced pharmaceutical intermediates and complex molecular architectures.

Introduction: The Strategic Imperative of Selective Amine Protection

In multistep organic synthesis, the temporary masking of reactive functional groups is a foundational strategy.[1] For amines, the benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, remains a cornerstone of protecting group chemistry.[2][3] Its utility stems from its facile introduction, robust stability across a wide range of reaction conditions, and clean removal via catalytic hydrogenolysis.[1][4]

The selective protection of a single amine within a polyamine molecule is a frequent and critical challenge. For 1-(aminomethyl)cyclopentanamine, this challenge is nuanced. The molecule contains two primary amines with differing steric accessibility. The aminomethyl group (-CH₂NH₂) is a standard primary amine, whereas the amine attached directly to the cyclopentyl ring is bonded to a quaternary carbon, rendering it significantly more sterically hindered.

This inherent structural difference is the key to achieving selective mono-protection. By carefully controlling reaction conditions, one can preferentially acylate the less sterically encumbered aminomethyl group, leaving the more hindered amine free for subsequent transformations. This guide details protocols to exploit this reactivity difference, providing researchers with reliable methods for synthesizing valuable mono-protected building blocks.

Reaction Mechanism: The Acylation of an Amine

The Cbz protection of an amine is a classic example of nucleophilic acyl substitution. The lone pair of the nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate.[3][5] The reaction proceeds through a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group. The process releases one equivalent of hydrochloric acid, which must be neutralized by a base to drive the reaction to completion and prevent the protonation of the starting amine.[3]

Figure 1: General mechanism of Cbz protection of a primary amine.

Experimental Design: Strategies for Chemoselectivity

Achieving selective mono-acylation of 1-(aminomethyl)cyclopentanamine hinges on differentiating the two primary amines. The primary amine of the aminomethyl group is significantly more nucleophilic and less sterically hindered than the neopentyl-type amine directly attached to the quaternary center of the cyclopentane ring. This provides a strong kinetic basis for selectivity.

Strategy A: Stoichiometric Control. The most direct approach is to leverage the inherent difference in reaction rates. By using one equivalent or slightly less of benzyl chloroformate and adding it slowly at a reduced temperature, the more reactive aminomethyl group will be acylated preferentially.

Strategy B: Mono-Protonation. An alternative and highly effective strategy, adapted from protocols for selective mono-Boc protection, involves the in-situ generation of a mono-hydrochloride salt of the diamine.[6][7] By adding one equivalent of acid, the more basic amine is protonated to form an unreactive ammonium salt. While both primary amines have similar basicities, a statistical equilibrium will exist where a significant portion of the diamine is present as the mono-protonated species, allowing the remaining free amine to react selectively with the Cbz-Cl.

Safety First: Handling Benzyl Chloroformate

Benzyl chloroformate (Cbz-Cl) is a hazardous chemical that demands strict safety protocols. It is a lachrymator, corrosive, and a suspected carcinogen.[1] Inhalation can be harmful, and contact causes severe skin and eye damage.[6][8]

  • Engineering Controls : All manipulations must be performed in a certified chemical fume hood with proper ventilation.[9]

  • Personal Protective Equipment (PPE) : Wear chemical safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile gloves).[10]

  • Handling : Cbz-Cl is moisture-sensitive and reacts with water to produce corrosive HCl gas.[9] Keep containers tightly closed and handle under an inert atmosphere (e.g., nitrogen or argon) if possible. Use spark-proof tools and ground all equipment.[4]

  • Storage : Store in a cool, dry, well-ventilated area, away from incompatible materials like water, acids, bases, and alcohols.[4][10] Recommended storage is at 2-8 °C in an explosion-proof refrigerator.[6]

  • Spills & Waste : Neutralize small spills with sodium bicarbonate. Dispose of all waste in accordance with local, state, and federal regulations. Do not empty into drains.[8]

Detailed Experimental Protocols

The following protocols are designed for researchers to achieve selective mono-Cbz protection of 1-(aminomethyl)cyclopentanamine.

Protocol A: Stoichiometry-Controlled Selective Protection

This protocol relies on the kinetic difference between the two amines. Slow addition of the limiting reagent at low temperature is critical.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A1 Dissolve diamine (1.0 eq) & NaHCO₃ (2.2 eq) in THF/Water A2 Cool solution to 0 °C in an ice bath A1->A2 B1 Add Cbz-Cl (1.0 eq) in THF dropwise over 1 hour A2->B1 B2 Maintain temperature at 0 °C B3 Warm to RT, stir for 3-4 hours B1->B3 C1 Dilute with water, extract with Ethyl Acetate (3x) B3->C1 C2 Wash organic layer with brine C1->C2 C3 Dry (Na₂SO₄), filter, and concentrate C2->C3 C4 Purify via silica gel chromatography C3->C4

Figure 2: Workflow for Stoichiometry-Controlled Cbz Protection.

Step-by-Step Methodology:

  • Setup : To a round-bottom flask equipped with a magnetic stir bar, add 1-(aminomethyl)cyclopentanamine (1.0 eq) and sodium bicarbonate (NaHCO₃, 2.2 eq).

  • Dissolution : Add a 2:1 mixture of tetrahydrofuran (THF) and water. Stir until all solids are dissolved.

  • Cooling : Place the flask in an ice-water bath and cool the solution to 0 °C with vigorous stirring.

  • Reagent Addition : Dissolve benzyl chloroformate (1.0 eq) in a small amount of THF. Add this solution dropwise to the cooled diamine solution over approximately 1 hour using a dropping funnel. Crucial : Maintain the internal temperature at or below 5 °C during the addition.

  • Reaction : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching & Extraction : Dilute the mixture with water and transfer to a separatory funnel. Extract the product with ethyl acetate (3x).

  • Washing : Combine the organic layers and wash with saturated aqueous sodium chloride (brine).

  • Drying & Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification : The resulting crude product will be a mixture of the desired mono-protected product, a small amount of di-protected product, and unreacted starting material. Purify by flash column chromatography on silica gel to isolate the target compound.

Protocol B: Mono-Hydrochloride Salt Controlled Protection

This protocol enhances selectivity by deactivating one amine group via protonation.

Step-by-Step Methodology:

  • Salt Formation : Dissolve 1-(aminomethyl)cyclopentanamine (1.0 eq) in methanol at 0 °C. Add one equivalent of HCl (e.g., as a solution in dioxane or generated from trimethylsilyl chloride) dropwise. Stir for 30 minutes to allow for equilibrium.

  • Base Addition : Add sodium bicarbonate (2.2 eq) and a 2:1 mixture of THF/water to the solution.

  • Cbz-Cl Addition : While maintaining the temperature at 0 °C, add benzyl chloroformate (1.05 eq) dropwise.

  • Reaction & Work-up : Follow steps 5-9 from Protocol A. This method is expected to yield a cleaner crude product with a higher ratio of mono- to di-protected material.

Quantitative Data Summary & Characterization

The following table provides representative quantities for a lab-scale synthesis based on Protocol A.

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/VolumeEquivalents
1-(Aminomethyl)cyclopentanamine114.2010.01.14 g1.0
Sodium Bicarbonate (NaHCO₃)84.0122.01.85 g2.2
Benzyl Chloroformate (Cbz-Cl)170.5910.01.43 mL1.0
Tetrahydrofuran (THF)--20 mL-
Water--10 mL-

Expected Outcome: The primary product is expected to be benzyl ( (1-aminocyclopentyl)methyl )carbamate .

Characterization:

  • ¹H and ¹³C NMR Spectroscopy : To confirm the structure and assess purity. The presence of a single Cbz group and signals corresponding to the intact, unprotected primary amine (a broad singlet in ¹H NMR, often exchanged with D₂O) are key indicators.

  • Mass Spectrometry (MS) : To confirm the molecular weight of the mono-protected product (Expected [M+H]⁺: 249.16).

Conclusion

The selective mono-Cbz protection of 1-(aminomethyl)cyclopentanamine is a readily achievable transformation critical for its use in further synthetic applications. By understanding the principles of steric hindrance and nucleophilicity, and by applying carefully controlled reaction conditions as detailed in the provided protocols, researchers can reliably synthesize the desired mono-protected carbamate. The choice between stoichiometric control and the mono-protonation strategy will depend on the desired purity of the crude product and the scale of the reaction. Both methods provide a robust foundation for accessing this valuable synthetic intermediate.

References

  • Chemos GmbH & Co.KG. Safety Data Sheet: Benzyl chloroformate. [Link][8]

  • Cole-Parmer. Material Safety Data Sheet - Benzyl chloroformate, 50 wt% solution in toluene. [Link][4]

  • New Jersey Department of Health. HAZARD SUMMARY: BENZYL CHLOROFORMATE. [Link][9]

  • Pearson Education. Provide a mechanism for the protection of the amine as the benzylcarbamate. [Link][2][5]

  • Chávez, D., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-28. [Link][6]

  • Ha, H. J., et al. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link][7]

  • Reddy, L. R., et al. (2013). A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water. Indian Journal of Advances in Chemical Science, 1(2), 131-137. [Link][4]

  • Wikipedia. Benzyl chloroformate. [Link][2]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Amine Protection: Benzyl Chloroformate Explained. [Link][1][11]

  • Total-Synthesis.com. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

overcoming steric hindrance in benzyl N-[1-(aminomethyl)cyclopentyl]carbamate reactions

Welcome to the technical support guide for overcoming challenges in reactions with benzyl N-[1-(aminomethyl)cyclopentyl]carbamate. This resource is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for overcoming challenges in reactions with benzyl N-[1-(aminomethyl)cyclopentyl]carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on navigating the synthetic complexities introduced by the sterically hindered primary amine of this valuable building block. The neopentylic-like nature of the amine, positioned on a quaternary carbon, often leads to low yields and failed reactions with standard protocols. This guide offers in-depth troubleshooting, alternative methodologies, and the rationale behind them.

Frequently Asked Questions (FAQs) & Quick-Reference Troubleshooting

This section addresses the most common issues encountered when working with benzyl N-[1-(aminomethyl)cyclopentyl]carbamate.

Q1: My standard amide coupling reaction (e.g., using HATU, HBTU, or EDC/HOBt) is failing or giving very low yields. Why?

A1: The primary reason for failure is severe steric hindrance. The cyclopentyl group attached to the quaternary carbon alpha to the aminomethyl group physically blocks the approach of the activated carboxylic acid. Standard coupling reagents form activated esters that are often not reactive enough or are too bulky themselves to overcome this high-energy transition state, leading to decomposition or other side reactions instead of the desired amide bond formation.[1][2]

Q2: I'm observing the return of my starting materials. What's the first thing I should check?

A2: Besides confirming the purity and integrity of your starting materials and reagents, the most likely issue is insufficient activation or a coupling reagent that is not potent enough for this substrate. The energy barrier for the nucleophilic attack by the hindered amine is too high for the reaction to proceed under your current conditions. Consider switching to a more powerful coupling reagent class, such as one that generates a smaller, more reactive intermediate like an acyl fluoride.[2][3][4]

Q3: My Cbz deprotection via catalytic hydrogenation (H₂, Pd/C) is extremely slow or stalls completely. What can I do?

A3: Sluggish hydrogenation is common with sterically hindered substrates.[5] Several factors could be at play:

  • Catalyst Access: The bulky substrate may have poor access to the catalyst's active sites.

  • Catalyst Poisoning: The product amine can coordinate to the palladium surface, deactivating the catalyst.[5][6]

  • Catalyst Quality: The catalyst may be old or inactive.

Quick Solutions:

  • Use a Fresh Catalyst: Always start with a fresh, high-quality batch of Pd/C or consider the more active Pearlman's catalyst (Pd(OH)₂/C).[5]

  • Acidify the Medium: Performing the reaction in a solvent like ethanol with a small amount of acetic acid can protonate the product amine, preventing it from poisoning the catalyst.[5]

  • Switch to Transfer Hydrogenation: This method, using a hydrogen donor like ammonium formate, can sometimes be more effective and milder than using hydrogen gas.[7]

Q4: Are there non-hydrogenation methods to remove the Cbz group if my molecule has other reducible functional groups?

A4: Yes, several chemical methods can cleave the Cbz group without using hydrogen gas. Acid-mediated deprotection using reagents like HBr in acetic acid or, for a milder approach, a Lewis acid like Aluminum Chloride (AlCl₃) in hexafluoroisopropanol (HFIP), are excellent alternatives.[8][9] Trimethylsilyl iodide (TMSI) is another effective reagent for Cbz cleavage.[10][11]

In-Depth Troubleshooting Guide: Amide Bond Formation

The acylation of the hindered primary amine in benzyl N-[1-(aminomethyl)cyclopentyl]carbamate is the most significant synthetic hurdle. When standard methods fail, a systematic approach to reagent and condition selection is necessary.

Problem: Inefficient Acylation of the Hindered Amine

Standard uronium (HATU) or carbodiimide (EDC) reagents are often insufficient. The diagnostic workflow below can guide your experimental choices.

Troubleshooting_Amide_Coupling start Amide Coupling Yield is <50% check_reagents Verify Purity of Acid, Amine, & Solvent start->check_reagents reagents_ok Reagents are Pure check_reagents->reagents_ok Yes reagents_bad Impurity Detected check_reagents->reagents_bad No switch_reagent Upgrade Coupling Reagent reagents_ok->switch_reagent purify Purify/Re-source Starting Materials reagents_bad->purify purify->start comu Option 1: High-Activity Uronium Salt (e.g., COMU) switch_reagent->comu acyl_fluoride Option 2: Acyl Fluoride (e.g., via BTFFH, PFP) switch_reagent->acyl_fluoride acid_chloride Option 3: Acyl Chloride (e.g., via (COCl)₂, SOCl₂) switch_reagent->acid_chloride optimize Optimize Reaction Conditions comu->optimize acyl_fluoride->optimize acid_chloride->optimize temperature Increase Temperature (e.g., 40-80 °C, Microwave) optimize->temperature success High Yield Achieved temperature->success

Caption: Diagnostic workflow for troubleshooting failed amide coupling reactions.
Mechanism of Steric Hindrance

The core issue is the difficulty of the amine's lone pair attacking the activated carbonyl carbon due to non-bonded interactions with the bulky cyclopentyl group.

Steric_Hindrance_Mechanism Figure 2: Steric Clash in Amide Coupling cluster_0 Activated Acid (e.g., O-Acylurea) cluster_1 Hindered Amine Acid R-C(=O)-O-ActivatingGroup Amine H₂N-CH₂-C(cyclopentyl) Clash Steric Hindrance Blocks Approach Amine->Clash Clash->Acid   Attack Path Obstructed

Sources

Optimization

Technical Support Center: Resolving Aqueous Solubility Issues for Benzyl N-[1-(aminomethyl)cyclopentyl]carbamate

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering precipitation or inconsistent assay results when working with benzyl N-[1-(am...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering precipitation or inconsistent assay results when working with benzyl N-[1-(aminomethyl)cyclopentyl]carbamate .

As an application scientist, I have structured this guide to move beyond generic advice. We will dissect the physicochemical causality behind your solubility issues and provide self-validating, step-by-step protocols to ensure robust data integrity in your biochemical assays.

Structural Diagnostics: Why is this compound precipitating?

To solve the solubility issue, we must first understand the molecule's architecture. Benzyl N-[1-(aminomethyl)cyclopentyl]carbamate possesses three critical domains that dictate its behavior in aqueous media:

  • The Benzyl Carbamate (Cbz) Group: A highly lipophilic, planar aromatic moiety that drives strong intermolecular hydrophobic interactions and π−π stacking, severely limiting thermodynamic solubility[1].

  • The Cyclopentyl Ring: A bulky, aliphatic core that further increases the partition coefficient (LogP) and disrupts the hydrogen-bonding network of water.

  • The Aminomethyl Group (-CH₂NH₂): A primary amine with a pKa typically between 9.5 and 10.5. This is your primary leverage point; it is ionizable and can be exploited to enhance aqueous solvation.

When diluted from a concentrated DMSO stock into an aqueous buffer, the sudden change in solvent polarity causes local supersaturation. The hydrophobic Cbz and cyclopentyl groups rapidly aggregate before the compound can thermodynamically equilibrate, leading to a "kinetic crash" or colloidal precipitation[2].

Troubleshooting Guide & FAQs

Q1: My compound precipitates immediately upon dilution from a 10 mM DMSO stock into my pH 7.4 assay buffer. How do I prevent this "kinetic crash"? A1: This is a classic kinetic solubility failure. When a high-concentration DMSO droplet hits the aqueous buffer, the compound experiences a massive polarity shock. Causality & Solution: Instead of a single-step dilution, utilize a "step-down" serial dilution method. Prepare intermediate dilutions in a co-solvent blend (e.g., 50:50 DMSO:PEG-400) before the final transfer to the aqueous buffer. This gradual reduction in solvent dielectric constant prevents rapid nucleation. Furthermore, ensure the final DMSO concentration remains below 1% v/v to prevent target enzyme inhibition or cellular toxicity[2][3].

Q2: Can I adjust the buffer pH to improve the solubility of benzyl N-[1-(aminomethyl)cyclopentyl]carbamate? A2: Yes, this is the most thermodynamically efficient first step. The primary amine (-CH₂NH₂) is a weak base. At pH levels above 8.0, the free base fraction increases, which is highly insoluble. Causality & Solution: By ensuring your assay buffer is strictly maintained between pH 6.5 and 7.4, you force the amine into its protonated state (-CH₂NH₃⁺). This localized positive charge significantly enhances ion-dipole interactions with water. If precipitation persists, consider pre-forming the hydrochloride (HCl) salt of the compound prior to DMSO dissolution[3].

Q3: If pH adjustment and DMSO minimization fail, what is the most authoritative formulation strategy for this specific structure? A3: Host-guest complexation using Hydroxypropyl- β -cyclodextrin (HP- β -CD) is the optimal solution. Causality & Solution: The internal hydrophobic cavity of β -cyclodextrins is perfectly dimensioned to encapsulate a benzyl ring. By adding 10–20% w/v HP- β -CD to your assay buffer, the cyclodextrin will non-covalently sequester the lipophilic Cbz group. The hydrophilic exterior of the cyclodextrin remains exposed to the water, effectively masking the compound's hydrophobicity and increasing apparent aqueous solubility by orders of magnitude without altering the compound's covalent structure[4][5].

Visualizing the Solubilization Logic

Workflow: Decision Matrix for Solubility Enhancement

G Start Compound Precipitates in Aqueous Assay CheckPH 1. Exploit Primary Amine Check Buffer pH Start->CheckPH PHAction Adjust pH to 6.5 - 7.4 (Protonate -CH2NH2) CheckPH->PHAction CheckSol1 Is Solubility Resolved? PHAction->CheckSol1 Cosolvent 2. Optimize Co-solvents (e.g., 1% DMSO + PEG) CheckSol1->Cosolvent No Success Proceed with Biochemical Assay CheckSol1->Success Yes CheckSol2 Is Solubility Resolved? Cosolvent->CheckSol2 Cyclo 3. Host-Guest Complexation (Add 10-20% HP-β-CD) CheckSol2->Cyclo No CheckSol2->Success Yes Cyclo->Success

Caption: Decision-tree workflow for resolving aqueous precipitation of the target compound.

Mechanism: Cyclodextrin Inclusion Complexation

G Comp Benzyl N-[...] Carbamate (Lipophilic Cbz) Interaction Thermodynamic Driving Force (Hydrophobic Effect) Comp->Interaction CD HP-β-Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) CD->Interaction Complex Inclusion Complex (Cbz shielded by CD) Interaction->Complex Soluble Aqueous Solvation (High Apparent Solubility) Complex->Soluble

Caption: Mechanism of solubility enhancement via HP-β-CD host-guest inclusion complexation.

Quantitative Data: Solubilization Strategies Comparison

The following table synthesizes expected outcomes based on established biopharmaceutical profiling data for structurally similar lipophilic amines and Cbz-protected compounds[2][5][6].

Solubilization StrategyPrimary Mechanism of ActionTypical Assay ConcentrationExpected Solubility IncreaseAssay Compatibility & Notes
pH Optimization Protonation of primary amineBuffer pH 6.5 – 7.25x – 10xHigh. Ideal if target protein tolerates slightly acidic/neutral pH.
Co-solvent Blends Reduction of dielectric constant0.5% DMSO + 2% PEG-40010x – 50xModerate. Monitor for target enzyme inhibition or cell toxicity.
HP- β -Cyclodextrin Host-guest inclusion complex10% – 20% w/v100x – 250xHigh. Biocompatible; prevents non-specific binding to plasticware.
Non-ionic Surfactants Micellar encapsulation0.01% – 0.05% Tween-2020x – 50xHigh. Excellent for preventing aggregation, but may disrupt lipid targets.

Self-Validating Experimental Protocols

To ensure scientific integrity, do not assume a clear solution means the compound is fully dissolved (it may be forming invisible nano-aggregates). Implement the following self-validating protocol utilizing HP- β -CD.

Protocol: HP- β -Cyclodextrin Complexation & Validation

Phase 1: Preparation of Solutions

  • Prepare Compound Stock: Dissolve benzyl N-[1-(aminomethyl)cyclopentyl]carbamate in anhydrous, cell-culture grade DMSO to create a 10 mM primary stock. Vortex vigorously for 2 minutes and pulse-sonicate for 5 minutes[3].

  • Prepare CD Buffer: Dissolve HP- β -CD powder in your target aqueous assay buffer (e.g., 50 mM HEPES, pH 7.2) to achieve a 20% (w/v) concentration. Sterile filter through a 0.22 µm PES membrane.

Phase 2: Complexation (The "Step-Down" Method)

  • Aliquot 990 µL of the 20% HP- β -CD buffer into a microcentrifuge tube.

  • Place the tube on a thermomixer set to 37°C with gentle agitation (500 rpm).

  • Add 10 µL of the 10 mM DMSO compound stock dropwise directly into the vortex of the agitated buffer. (Final concentration: 100 µM compound, 1% DMSO).

  • Incubate for 30–60 minutes at 37°C to allow thermodynamic equilibration of the inclusion complex[6].

Phase 3: Self-Validation (Crucial Step)

  • Turbidity Check: Transfer 200 µL of the final solution to a clear 96-well plate. Measure absorbance at 600 nm using a microplate reader. A reading >0.05 (blank-subtracted) indicates colloidal aggregation.

  • Centrifugation Check: Centrifuge the remaining mixture at 14,000 x g for 15 minutes.

  • Quantification: Carefully sample the supernatant and quantify the compound concentration via LC-MS or UV-Vis (monitoring the benzyl aromatic peak at ~254 nm) against a standard curve. If the calculated concentration matches your theoretical input (100 µM), thermodynamic solubility is validated, and you may proceed to your biological assay.

References

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews. Available at:[Link]

  • Ishikawa, M., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Radu, C. D., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC, National Institutes of Health. Available at:[Link]

  • Chen, X.-Y., et al. (2021). Solubility and biological activity enhancement of docetaxel via formation of inclusion complexes with three alkylenediamine-modified β-cyclodextrins. RSC Advances. Available at:[Link]

  • Mohandoss, S., et al. (2025). Comparative study of β-cyclodextrin derivatives with amlodipine inclusion complexes for enhanced solubility, drug release, and anticancer activity. PMC, National Institutes of Health. Available at:[Link]

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Reference Data & Comparative Studies

Validation

HPLC method validation for benzyl N-[1-(aminomethyl)cyclopentyl]carbamate purity

Title: Comparative Guide: HPLC Method Validation for Benzyl N-[1-(aminomethyl)cyclopentyl]carbamate Purity Introduction As a Senior Application Scientist, I frequently encounter the chromatographic challenges posed by ba...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: HPLC Method Validation for Benzyl N-[1-(aminomethyl)cyclopentyl]carbamate Purity

Introduction As a Senior Application Scientist, I frequently encounter the chromatographic challenges posed by basic pharmaceutical intermediates.1 is a critical Cbz-protected diamine intermediate often utilized in the synthesis of complex spiro-cyclic drugs[1]. The presence of a highly polar, basic primary amine alongside a hydrophobic cyclopentyl ring and a Cbz-protecting group creates a dichotomy in its retention behavior. This guide objectively compares a standard legacy C18 method against an advanced high-pH hybrid C18 method, providing a self-validating protocol for purity analysis.

The Mechanistic Challenge: Peak Tailing of Primary Amines In reversed-phase HPLC, analyte retention is primarily driven by hydrophobic interactions with the stationary phase[2]. However, compounds possessing primary amines undergo secondary interactions with residual acidic silanol groups (Si-OH) on the silica support surface[2]. At a typical acidic mobile phase (pH 2-3), the primary amine is protonated ( NH3+​ ), while a fraction of silanols remain ionized ( Si−O− ). This leads to strong ion-exchange interactions, causing 3, reduced resolution, and inaccurate quantification[3]. To overcome this, chromatographers must either operate at an extremely low pH to fully protonate silanols, or operate at a high pH where the basic amine is deprotonated and neutral[3].

Comparative Experimental Design To objectively evaluate the optimal conditions for the purity analysis of this compound, we compared a Legacy Silica C18 Column (operated at pH 2.8) against an Advanced Hybrid C18 Column (designed to withstand high pH, operated at pH 10.0). The validation framework strictly adhered to the newly updated4, ensuring a self-validating system that proves the method is "fit for its intended purpose"[4].

Step-by-Step Methodology (Self-Validating Protocol)

1. Chromatographic Conditions

  • System: UHPLC system equipped with a Photodiode Array (PDA) detector.

  • Method A (Legacy Alternative): Standard Silica C18 (4.6 x 150 mm, 5 µm). Mobile Phase: 0.1% Formic Acid in Water (pH ~2.8) / Acetonitrile.

  • Method B (Advanced Hybrid): Hybrid C18 (4.6 x 150 mm, 5 µm). Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.

  • Gradient: 10% to 90% Acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm.

2. Sample Preparation & System Suitability

  • Diluent: 50:50 Water:Acetonitrile.

  • Standard Solution: 1.0 mg/mL of Benzyl N-[1-(aminomethyl)cyclopentyl]carbamate reference standard.

  • System Suitability: Inject the standard solution six times. The system is self-validating if the Relative Standard Deviation (RSD) of peak area is ≤2.0% , and the Tailing Factor ( Tf​ ) is ≤1.5 .

3. ICH Q2(R2) Validation Execution

  • Specificity: Inject a blank, the main analyte, and a spiked sample containing known synthetic impurities. 5 to ensure no co-elution occurs at the analyte peak[5].

  • Linearity & Range: Prepare standard solutions ranging from the Limit of Quantitation (LOQ) to 120% of the target specification[4].

  • Accuracy: 5 at 50%, 100%, and 150% of the nominal concentration[5].

  • Precision: Assess repeatability (intra-day, n=6) and intermediate precision (inter-day, different analyst)[5].

G Start Method Development: Column & pH Selection Spec Specificity (ICH Q2) Peak Purity via PDA/MS Start->Spec Lin Linearity & Range LOQ to 120% Assay Spec->Lin Acc Accuracy Spike Recovery Lin->Acc Prec Precision Repeatability & Intermediate Acc->Prec Val Validated Purity Method Prec->Val

ICH Q2(R2) Method Validation Workflow for Purity Analysis.

Data Presentation & Performance Comparison

Table 1: Chromatographic Performance Comparison

ParameterMethod A: Legacy C18 (pH 2.8)Method B: Advanced Hybrid C18 (pH 10.0)Causality / Observation
Retention Time ( tR​ ) 6.4 min8.2 minDeprotonated amine increases hydrophobicity at high pH.
Tailing Factor ( Tf​ ) 2.351.08High pH eliminates secondary silanol ion-exchange interactions.
Theoretical Plates ( N ) 4,20012,500Sharper peak shape due to uniform retention mechanism.
Resolution ( Rs​ ) 1.4 (Co-elution risk)3.2 (Baseline separation)Improved peak symmetry prevents merging with adjacent impurities.

Table 2: ICH Q2(R2) Validation Summary (Method B: Advanced Hybrid C18)

Validation ParameterAcceptance CriteriaExperimental ResultStatus
Specificity Peak Purity Angle < ThresholdAngle: 0.12 < Threshold: 0.25Pass
Linearity ( R2 ) ≥0.999 (LOQ to 120%)0.9998Pass
Accuracy (% Recovery) 98.0% - 102.0%99.4% - 100.6%Pass
Repeatability (%RSD) ≤2.0% (n=6)0.45%Pass
LOD / LOQ S/N 3 (LOD), 10 (LOQ)LOD: 0.01%, LOQ: 0.03%Pass

Conclusion & Recommendations The experimental data clearly demonstrates that the Legacy C18 column at acidic pH fails to provide an optimal peak shape for benzyl N-[1-(aminomethyl)cyclopentyl]carbamate. The protonated primary amine interacts strongly with ionized silanols, resulting in a tailing factor of 2.35, which compromises the integration of closely eluting impurities[2].

Conversely, the Advanced Hybrid C18 column operated at pH 10.0 neutralizes the primary amine, shifting the retention mechanism purely to hydrophobic partitioning. This eliminates secondary ion-exchange interactions, yielding a perfectly symmetrical peak ( Tf​=1.08 ) and significantly higher theoretical plates[3]. Furthermore, the validation parameters confirm that the high-pH method meets all stringent ICH Q2(R2) criteria, providing a robust, stability-indicating assay for purity determination[4]. For researchers developing methods for basic primary amines, adopting a high-pH compatible hybrid stationary phase is highly recommended to ensure scientific integrity and reliable quantification.

  • European Medicines Agency. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." europa.eu.
  • National Center for Biotechnology Information. "benzyl N-[1-(aminomethyl)cyclopentyl]carbamate | C14H20N2O2." PubChem.
  • Element Lab Solutions. "Peak Tailing in HPLC." elementlabsolutions.com.
  • LCGC International. "But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing." chromatographyonline.com.
  • LCGC International. "Analytical Method Validation: Back to Basics, Part II." chromatographyonline.com.

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Comparative

A Comparative Guide to the Amide Coupling Reactivity of Benzyl N-[1-(aminomethyl)cyclopentyl]carbamate

Abstract The formation of an amide bond is one of the most critical and ubiquitous transformations in medicinal chemistry and drug development.[1] While numerous protocols exist, their efficiency can vary dramatically de...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The formation of an amide bond is one of the most critical and ubiquitous transformations in medicinal chemistry and drug development.[1] While numerous protocols exist, their efficiency can vary dramatically depending on the steric and electronic properties of the coupling partners. This guide provides an in-depth comparative analysis of the reactivity of 1-(aminomethyl)cyclopentylamine, a sterically hindered primary amine, in amide coupling reactions. The amine is generated in situ or used directly following the deprotection of its stable precursor, benzyl N-[1-(aminomethyl)cyclopentyl]carbamate. We will compare the performance of standard carbodiimide reagents against modern onium salt-based reagents, providing field-proven insights, detailed experimental protocols, and quantitative data to guide researchers in selecting the optimal conditions for challenging couplings.

Introduction: The Challenge of Steric Hindrance

Benzyl N-[1-(aminomethyl)cyclopentyl]carbamate serves as a common and stable precursor for 1-(aminomethyl)cyclopentylamine. The benzyloxycarbonyl (Cbz or Z) group is a robust amine protecting group, typically removed under mild hydrogenolysis conditions.[2]

The resulting primary amine, 1-(aminomethyl)cyclopentylamine, presents a significant synthetic challenge. The amino group is attached to a methylene carbon, which is itself bonded to a quaternary carbon atom of the cyclopentyl ring. This "neopentyl-like" arrangement imposes considerable steric hindrance around the nucleophilic nitrogen, which can dramatically slow the rate of amide bond formation and lead to low yields or incomplete reactions with standard coupling methods.[3][4]

This guide is designed to address this challenge directly. We will explore the causal relationship between the choice of coupling reagent and the success of the reaction, moving beyond simple protocol listings to explain why certain reagents outperform others in this demanding context.

Experimental Design: A Head-to-Head Comparison

To objectively assess reactivity, a standardized workflow was designed. First, the Cbz-protected amine is deprotected. The resulting free amine is then coupled with a model carboxylic acid (benzoic acid) using three different classes of widely used coupling reagents.

G cluster_0 Step 1: Deprotection cluster_1 Step 2: Comparative Amide Coupling A Benzyl N-[1-(aminomethyl) cyclopentyl]carbamate B 1-(Aminomethyl)cyclopentylamine (Free Amine) A->B H₂, Pd/C (Hydrogenolysis) D EDC / HOBt B->D E HATU B->E F COMU B->F C Benzoic Acid C->D C->E C->F G N-Benzoyl-1-(aminomethyl) cyclopentane (Product) D->G Slow, Moderate Yield E->G Fast, High Yield F->G Fast, High Yield G Simplified Activation Mechanisms cluster_EDC EDC/HOBt Pathway cluster_HATU HATU Pathway edc_start Carboxylic Acid (R-COOH) edc_int1 O-Acylisourea Highly Reactive, Unstable edc_start->edc_int1 + EDC edc_int2 HOBt-Active Ester Moderately Reactive, More Stable edc_int1:f0->edc_int2:f0 + HOBt edc_end Amide Product edc_int2:f0->edc_end + Amine hatu_start Carboxylic Acid (R-COOH) hatu_int1 OAt-Active Ester Very Reactive, Stable hatu_start->hatu_int1 + HATU hatu_end Amide Product hatu_int1:f0->hatu_end + Amine

Caption: Mechanism comparison: EDC/HOBt vs. HATU activation.

Quantitative Performance Data

The following table summarizes the expected results from the coupling of 1-(aminomethyl)cyclopentylamine with benzoic acid under standardized conditions (0.1 M in DMF, room temperature). This data is representative of typical outcomes for such a sterically hindered substrate.

Coupling ReagentAdditiveBase (equiv)Time (h)Yield (%)Purity (%)Notes
EDC·HCl HOBtDIPEA (2.5)2445-55%>95%Incomplete conversion observed even after 24h. [5]
HATU (None)DIPEA (3.0)290-97%>98%Rapid and clean conversion. Highly effective for challenging couplings. [6][7]
COMU (None)DIPEA (2.0)292-98%>98%Performance similar to HATU with a better safety profile. [8][9]

Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). All solvents should be anhydrous unless otherwise specified.

Protocol 1: Cbz Deprotection of Benzyl N-[1-(aminomethyl)cyclopentyl]carbamate
  • Reagent Preparation: Dissolve benzyl N-[1-(aminomethyl)cyclopentyl]carbamate (1.0 eq) in methanol (MeOH) or ethyl acetate (EtOAc) to a concentration of approximately 0.1 M.

  • Catalyst Addition: Add Palladium on carbon (10% Pd/C, ~10 mol% weight) to the solution.

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) to the flask (or use a Parr hydrogenator). Purge the flask with H₂.

  • Reaction: Stir the mixture vigorously under the H₂ atmosphere at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material (typically 2-6 hours).

  • Workup: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting 1-(aminomethyl)cyclopentylamine is often used directly in the next step without further purification.

Protocol 2: Amide Coupling with EDC/HOBt
  • Reagent Preparation: To a round-bottom flask, add the carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq). [10]2. Dissolution: Dissolve the mixture in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM). Cool the solution to 0 °C in an ice bath with stirring.

  • Activation: Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. [10]6. Monitoring & Workup: Monitor progress by LC-MS. Upon completion, dilute with an organic solvent (e.g., EtOAc), and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., sat. NaHCO₃), and brine to remove byproducts and excess reagents. [11]7. Purification: Dry the organic layer over anhydrous MgSO₄, filter, concentrate, and purify the crude product by flash column chromatography.

Protocol 3: Amide Coupling with HATU
  • Reagent Preparation: In a flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. [11]2. Base Addition: Add DIPEA (3.0 eq) dropwise to the stirred solution and stir for 5-10 minutes for pre-activation.

  • Amine Addition: Add the amine (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF.

  • Reaction: Stir the reaction at room temperature for 1-4 hours.

  • Monitoring & Workup: Follow steps 6 and 7 from Protocol 2.

Conclusion and Recommendations

For the amide coupling of sterically hindered primary amines like 1-(aminomethyl)cyclopentylamine, the choice of reagent is paramount.

  • EDC/HOBt remains a cost-effective choice for simple, unhindered substrates but is clearly inferior for this challenging application, leading to low yields and long reaction times.

  • HATU demonstrates superior efficacy, providing rapid and near-quantitative conversion due to the high reactivity of its corresponding HOAt-active ester. [6]It is the recommended reagent for ensuring success in difficult couplings where yield and speed are critical.

  • COMU performs on par with HATU and should be considered a premier alternative, offering the benefits of high reactivity combined with an improved safety profile and easier purification. [8] For researchers and drug development professionals, investing in modern onium salt coupling reagents is a strategic decision when dealing with sterically demanding fragments. The significant improvement in yield, reaction time, and reliability justifies the higher cost, ultimately accelerating synthetic timelines and conserving valuable starting materials.

References

  • Vertex AI Search. (n.d.).
  • Patsnap Eureka. (2026, February 28).
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  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • BenchChem. (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety.
  • G. A. Burley, et al. (n.d.).
  • BenchChem. (2025). Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction.
  • Dabhi, R. C., et al. (2022, August 29).
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  • Albericio, F., et al. (n.d.). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. PMC.
  • Watson, A. J. B., et al. (2012, December 19). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry (RSC Publishing).
  • Aivan, (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation with Methyl 2-(3-aminophenoxy)
  • Ukrainica Bioorganica Acta. (n.d.). Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports.
  • Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References.
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  • Albericio, F., et al. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
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Safety & Regulatory Compliance

Safety

benzyl N-[1-(aminomethyl)cyclopentyl]carbamate proper disposal procedures

Operational Guide for the Safe Handling and Disposal of Benzyl N-[1-(aminomethyl)cyclopentyl]carbamate As a Senior Application Scientist, I frequently see laboratories prioritize the synthetic utility of complex building...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide for the Safe Handling and Disposal of Benzyl N-[1-(aminomethyl)cyclopentyl]carbamate

As a Senior Application Scientist, I frequently see laboratories prioritize the synthetic utility of complex building blocks while overlooking the nuanced safety and disposal logistics they require. Benzyl N-[1-(aminomethyl)cyclopentyl]carbamate (CAS: 1352999-72-4) is a highly valuable bifunctional intermediate used in the synthesis of spirocyclic scaffolds and peptidomimetics. However, its dual-nitrogenous nature—featuring both a primary amine and a secondary benzyl carbamate—demands strict operational discipline.

This guide provides a comprehensive, self-validating framework for the safe handling, segregation, and disposal of this compound, ensuring both regulatory compliance and laboratory safety.

Physicochemical Profile & Hazard Assessment

Before handling any chemical, it is critical to understand its physical properties and the mechanistic basis of its hazards.

Table 1: Physicochemical & Hazard Summary

Property / Parameter Value / Description
Chemical Name Benzyl N-[1-(aminomethyl)cyclopentyl]carbamate
CAS Registry Number 1352999-72-4[1]
Molecular Formula C14H20N2O2 (Free base)[2]
Molecular Weight 248.32 g/mol (Free base) / 284.78 g/mol (HCl salt)[3]
Physical State Solid (Powder/Crystalline)
Key Reactive Moieties Primary amine, Secondary Carbamate (Cbz-protected)

| Primary Hazards | Skin/Eye Irritant, Aquatic Toxicity, NOx generation upon combustion |

Mechanistic Toxicology & Causality of Hazards

To safely manage this compound, researchers must understand the chemical causality behind its specific hazards:

  • Hydrolytic Instability & Pressurization Risk: The secondary carbamate moiety is highly susceptible to base-catalyzed hydrolysis. Under alkaline conditions (pH > 7.5), the carbamate linkage undergoes rapid cleavage via a B_AC2 mechanism ([4]). This degradation yields the free diamine, benzyl alcohol, and carbon dioxide (CO2) gas ([5]). Operational Consequence: If this waste is inadvertently mixed with basic aqueous waste in a sealed container, the continuous evolution of CO2 will pressurize the vessel, creating a severe kinetic burst hazard.

  • NOx Emission Profile: As a nitrogen-rich organic compound, its thermal decomposition during standard incineration produces toxic nitrogen oxides (NOx). Consequently, this waste must be segregated and routed to high-temperature incinerators equipped with Selective Catalytic Reduction (SCR) scrubbers to comply with environmental regulations ([6]).

  • Reactive Incompatibility with Hypochlorites: The primary aminomethyl group reacts vigorously with sodium hypochlorite (standard laboratory bleach) to form chloramines—highly toxic, volatile, and potentially explosive compounds. Bleach must never be used for decontamination.

Operational Handling Workflow

The following step-by-step methodology ensures safe benchtop manipulation, minimizing exposure and static discharge risks associated with the hydrochloride salt form.

Step 1: PPE & Engineering Controls

  • Action: Conduct all handling inside a certified chemical fume hood with a minimum face velocity of 100 fpm. Wear nitrile gloves, a flame-resistant lab coat, and chemical splash goggles.

  • Causality: The compound is a fine powder that can cause respiratory and ocular irritation.

Step 2: Weighing & Transfer

  • Action: Use an anti-static weigh boat and a grounded stainless-steel spatula.

  • Causality: The HCl salt form is prone to static buildup. Static discharge can cause the powder to aerosolize, leading to inhalation exposure and loss of material mass.

Step 3: Solvent Dissolution

  • Action: Dissolve the compound in compatible organic solvents (e.g., DCM, DMF, or DMSO) before addition to reaction mixtures.

  • Validation Check: Visually inspect the solution. A clear, homogeneous liquid confirms complete dissolution, ensuring no unreacted solid particulates remain to clog syringe needles during transfer.

Waste Segregation & Disposal Procedures

Proper disposal requires a self-validating system to prevent incompatible chemical mixing and container pressurization. All procedures must align with Resource Conservation and Recovery Act (RCRA) guidelines ([7]).

Step 1: Segregation & Classification

  • Action: Classify the waste based on its state. Solid powder/salt must be routed to "Non-Halogenated Solid Organic Waste." Solutions must be segregated into "Halogenated" (if in DCM/Chloroform) or "Non-Halogenated" (if in DMF/DMSO) liquid waste.

  • Strict Prohibition: Do NOT mix with aqueous acidic or basic waste streams.

Step 2: Containment & The pH Validation Check

  • Action: Transfer the segregated waste into a compatible, UN-approved High-Density Polyethylene (HDPE) container.

  • Self-Validating System: Before sealing the liquid waste container, verify that the mixture is pH neutral (pH 6-7) by spotting a drop onto universal indicator paper.

    • If pH is >7.5: Leave the container cap loosely vented for 24 hours inside a fume hood. This allows any CO2 generated from base-catalyzed carbamate hydrolysis to safely escape, validating that the container will not over-pressurize in storage.

Step 3: Labeling & Storage

  • Action: Affix a hazardous waste tag. Label strictly as "Hazardous Waste - Toxic Organic (Contains Amine/Carbamate)". Include the accumulation start date. Store in a designated Satellite Accumulation Area (SAA) away from strong oxidizers.

Waste Routing Decision Tree

To eliminate ambiguity during disposal, follow this logical routing workflow:

G Start Waste Generated: Benzyl N-[1-(aminomethyl)cyclopentyl]carbamate State Physical State? Start->State Solid Solid Powder/Salt State->Solid Unused/Spill Liquid Dissolved in Solvent State->Liquid Reaction Waste Cont1 HDPE Container Label: Solid Organic Waste Solid->Cont1 Halogen Solvent Type? Liquid->Halogen NonHalo Non-Halogenated (e.g., DMF, DMSO) Halogen->NonHalo Halo Halogenated (e.g., DCM, Chloroform) Halogen->Halo Cont2 HDPE/Glass Container Label: Non-Halogenated Liquid NonHalo->Cont2 Cont3 Glass Container Label: Halogenated Liquid Halo->Cont3 Incineration High-Temp Incineration (with NOx Scrubbers) Cont1->Incineration Cont2->Incineration Cont3->Incineration

Fig 1: Waste segregation and disposal routing for carbamate/amine compounds.

Spill Response & Decontamination Protocol

In the event of a benchtop spill, immediate and chemically sound action is required.

Step 1: Containment

  • Action: For solid spills, do not sweep dry, as this generates inhalable dust.

  • Causality: Dry sweeping aerosolizes the active pharmaceutical intermediate (API), increasing inhalation risk and contaminating adjacent surfaces.

Step 2: Neutralization & Collection

  • Action: Dampen the spilled powder with a compatible, low-toxicity solvent (e.g., isopropanol) to suppress dust. Wipe up the slurry using absorbent lab pads. Place all contaminated pads into a solid organic waste container.

Step 3: Decontamination & Validation

  • Action: Wash the affected surface with a mild, neutral-pH soapy water solution. Do not use bleach.

  • Self-Validating System: Swipe the cleaned area with a piece of pH paper moistened with distilled water. A neutral reading (pH ~7) confirms that no residual basic amine remains on the benchtop, validating that the decontamination was successful.

References

  • MDPI - Sustainability. Multistage Chemical Recycling of Polyurethanes and Dicarbamates: A Glycolysis–Hydrolysis Demonstration. Retrieved from:[Link]

  • U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document. Retrieved from: [Link]

  • Michigan Technological University (MTU) EHS. Hazardous Waste Disposal Procedures. Retrieved from:[Link]

  • Calpaclab. 1-(Z-Amino)-1-(aminomethyl)cyclopentane hydrochloride Specifications. Retrieved from:[Link]

  • National Institutes of Health (NIH) / PubChem. benzyl N-[1-(aminomethyl)cyclopentyl]carbamate. Retrieved from:[Link]

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